Product packaging for T-Cadinol(Cat. No.:CAS No. 5937-11-1)

T-Cadinol

Cat. No.: B1217661
CAS No.: 5937-11-1
M. Wt: 222.37 g/mol
InChI Key: LHYHMMRYTDARSZ-XQLPTFJDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Tau-cadinol is a cadinane sesquiterpenoid that is cadin-4-ene carrying a hydroxy substituent at position 10. It has a role as a volatile oil component and a plant metabolite. It is a cadinane sesquiterpenoid, a carbobicyclic compound, a tertiary alcohol and a member of octahydronaphthalenes.
Cedrelanol has been reported in Calypogeia muelleriana, Humulus lupulus, and other organisms with data available.
extract of scented myrrh;  RN given refers to 1S-(1alpha,4alpha,4aalpha,8abeta)-isomer;  RN for cpd without isomeric designation not avail 3/92;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H26O B1217661 T-Cadinol CAS No. 5937-11-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-10(2)12-7-8-15(4,16)14-6-5-11(3)9-13(12)14/h9-10,12-14,16H,5-8H2,1-4H3/t12-,13-,14+,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYHMMRYTDARSZ-XQLPTFJDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(CCC(C2CC1)(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@H]2[C@@H](CC[C@]([C@@H]2CC1)(C)O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cedrelanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

302.00 to 304.00 °C. @ 760.00 mm Hg
Record name Cedrelanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5937-11-1
Record name epi-α-Cadinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5937-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name T-Cadinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005937111
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cedrelanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

139 - 140 °C
Record name Cedrelanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036646
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

What is the chemical structure of epi-alpha-Cadinol?

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of epi-alpha-Cadinol, a sesquiterpenoid of interest to researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure of epi-alpha-Cadinol

Epi-alpha-Cadinol, also known as τ-cadinol or (-)-T-cadinol, is a cadinane sesquiterpenoid.[1][2] It is a bicyclic compound characterized by a cadinane carbon skeleton with a hydroxy group at position 10.[1][2]

IUPAC Name: (1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[1]

Chemical Formula: C₁₅H₂₆O[1]

SMILES String: CC1=C[C@H]2--INVALID-LINK--(C)O">C@@HC(C)C

Physicochemical and Bioactivity Data

A summary of the key physicochemical and biological activity data for epi-alpha-Cadinol is presented below. For comparison, data for its stereoisomer, alpha-Cadinol, is also included where available.

Physicochemical Properties
Propertyepi-alpha-Cadinolalpha-Cadinol
Molecular Weight 222.37 g/mol [1]222.37 g/mol
Melting Point 139-140 °C[1]73-74 °C
Boiling Point 302-304 °C at 760 mmHg[1]302-304 °C at 760 mmHg
Appearance Solid[1]White crystalline solid
Water Solubility 9.13 mg/L (estimated)Insoluble
Bioactivity Data
ActivityTest Organism/AssayIC₅₀ / MICReference
Antitrypanosomal Trypanosoma cruzi (trypomastigotes)18 µM[1][3][1][3]
Antitrypanosomal Trypanosoma cruzi (amastigotes)15 µM[1][3][1][3]
Antifungal Candida albicansMIC: 0.87-3.5 mg/mL (for volatile fractions containing T-cadinol)[4][4]
Antifungal Candida glabrataMIC: 0.87-3.5 mg/mL (for volatile fractions containing this compound)[4][4]
Antifungal Candida tropicalisMIC: 0.87-3.5 mg/mL (for volatile fractions containing this compound)[4][4]

Experimental Protocols

Detailed methodologies for the isolation, synthesis, and biological evaluation of epi-alpha-Cadinol are outlined below.

Isolation of (-)-T-Cadinol from Casearia sylvestris

This protocol describes the extraction and purification of (-)-T-Cadinol from the leaves of Casearia sylvestris.[1]

  • Extraction:

    • Dried and powdered leaves of C. sylvestris (290 g) are extracted with methanol (5 x 1 L) at room temperature.[1]

    • The extract is filtered and concentrated under reduced pressure.[1]

    • The crude methanol extract is resuspended in a methanol/water mixture (9:1, v/v).[1]

    • The suspension is then partitioned successively with n-hexane, dichloromethane, ethyl acetate, and n-butanol.[1]

  • Fractionation and Purification:

    • The n-hexane phase, showing antitrypanosomal activity, is selected for further fractionation.[1]

    • The n-hexane extract is subjected to column chromatography on silica gel.[1]

    • Further purification is achieved using Sephadex LH-20 column chromatography to yield pure (-)-T-Cadinol.[1]

    • The structure of the isolated compound is confirmed by ¹H and ¹³C NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).[1]

Chemical Synthesis of Cadinols

A general approach for the synthesis of a mixture of cadinols has been reported, which can be adapted for the synthesis of epi-alpha-Cadinol. This involves an organocatalytic approach through a tandem Mannich/intramolecular Diels-Alder reaction.[5] Due to the complexity of stereospecific synthesis, the isolation of the desired stereoisomer, epi-alpha-Cadinol, from the resulting mixture would require chiral chromatography techniques.[5]

Biological Assay: Antitrypanosomal Activity against Trypanosoma cruzi

This protocol details the in vitro evaluation of the antitrypanosomal activity of epi-alpha-Cadinol.[1][3]

  • Parasite Culture:

    • Trypanosoma cruzi trypomastigotes are cultured in appropriate media.

  • Antitrypanosomal Assay:

    • Trypomastigotes (1 x 10⁶ cells/well) are seeded in 96-well plates.[1]

    • The compound, dissolved in DMSO, is added to the wells at various concentrations (up to 150 µM).[1] The final DMSO concentration should not exceed 0.5% (v/v).[1]

    • The plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator.[1]

    • Parasite viability is assessed using the resazurin (Alamar Blue®) colorimetric method.[1]

    • Benznidazole is used as a standard drug control, and untreated cells serve as a negative control.[1]

    • The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curves.[1][6]

  • Mechanism of Action Studies:

    • Plasma Membrane Permeability: Assessed using Sytox® Green dye, which fluoresces upon binding to nucleic acids when the cell membrane is compromised.[7]

    • Plasma Membrane Electric Potential: Evaluated using the fluorescent probe DiSBAC₂(3) by flow cytometry.[7]

    • Mitochondrial Membrane Potential: Monitored using the JC-1 dye by flow cytometry.[7]

    • Reactive Oxygen Species (ROS) Production: Measured using the H₂DCFDA dye.[7]

Biosynthetic Pathway of Cadinane Sesquiterpenoids

Epi-alpha-Cadinol, being a cadinane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP).[8][9] The pathway involves the enzymatic cyclization of FPP by a sesquiterpene synthase, leading to the formation of a series of carbocation intermediates.[10][11] The final structure of epi-alpha-Cadinol is a result of specific cyclization and hydroxylation steps.

epi_alpha_cadinol_biosynthesis FPP Farnesyl Pyrophosphate (FPP) Nerolidyl_PP Nerolidyl Diphosphate FPP->Nerolidyl_PP Isomerization Germacrene_D_cation Germacrene D cation Nerolidyl_PP->Germacrene_D_cation Cyclization Muurolenyl_cation Muurolenyl cation Germacrene_D_cation->Muurolenyl_cation Cyclization Cadinyl_cation Cadinyl cation Muurolenyl_cation->Cadinyl_cation Rearrangement epi_alpha_Cadinol epi-alpha-Cadinol Cadinyl_cation->epi_alpha_Cadinol + H₂O (Hydroxylation)

Caption: Biosynthesis of epi-alpha-Cadinol from FPP.

References

Physical and chemical properties of epi-alpha-Cadinol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of the Physical, Chemical, and Biological Properties of a Promising Sesquiterpenoid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epi-alpha-Cadinol, also known as τ-Cadinol (tau-Cadinol), is a naturally occurring sesquiterpenoid alcohol. As a member of the cadinane subgroup of sesquiterpenoids, it is characterized by a bicyclic carbon skeleton. This compound is a significant constituent of the essential oils of various plants, including those from the Juniperus (Juniper) and Cedrus (Cedar) genera. Its presence in these essential oils contributes to their characteristic woody and balsamic aroma. Beyond its aromatic properties, epi-alpha-Cadinol has garnered attention in the scientific community for its potential biological activities, particularly its antimicrobial and antibiofilm properties, making it a molecule of interest for further investigation in pharmaceutical and therapeutic applications. This guide provides a detailed overview of the known physical and chemical properties of epi-alpha-Cadinol, outlines experimental protocols for its analysis, and explores its biological activities.

Physical and Chemical Properties

The physical and chemical characteristics of epi-alpha-Cadinol are fundamental to its isolation, identification, and application in various scientific contexts. These properties have been determined through a combination of experimental measurements and computational predictions.

Table 1: General and Physical Properties of epi-alpha-Cadinol
PropertyValueSource(s)
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
Exact Mass 222.198365449 Da
Physical Description Solid
Melting Point 139 - 140 °C
Boiling Point 302 - 304 °C (at 760 mmHg)
Odor Woody, Balsamic
Table 2: Solubility and Chromatographic Properties of epi-alpha-Cadinol
PropertyValue / DescriptionSource(s)
Water Solubility 9.13 mg/L at 25 °C (estimated)
General Solubility Soluble in alcohol, chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.
logP (Octanol/Water Partition Coefficient) 3.3 - 4.899 (estimated)
Kovats Retention Index (non-polar column) 1630 - 1642

Experimental Protocols

Accurate and reproducible experimental methods are crucial for the study of epi-alpha-Cadinol. The following sections detail common protocols for its isolation, characterization, and the assessment of its biological activity.

Isolation and Purification of epi-alpha-Cadinol (General Protocol)

Epi-alpha-Cadinol is typically isolated from the essential oils of plants. The following is a generalized workflow for its extraction and purification.

G plant_material Plant Material (e.g., Juniperus leaves) hydrodistillation Hydrodistillation plant_material->hydrodistillation essential_oil Crude Essential Oil hydrodistillation->essential_oil column_chromatography Column Chromatography (Silica Gel) essential_oil->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis Monitor Fractions pure_compound Purified epi-alpha-Cadinol fraction_collection->pure_compound Pool Pure Fractions tlc_analysis->fraction_collection

Caption: General workflow for the isolation and purification of epi-alpha-Cadinol.

  • Plant Material Collection and Preparation: Collect fresh or dried plant material known to contain epi-alpha-Cadinol (e.g., leaves of Juniperus chinensis). The material should be cleaned and, if necessary, ground to a coarse powder to increase the surface area for extraction.

  • Hydrodistillation: Subject the prepared

The Discovery, Isolation, and Characterization of Epi-alpha-Cadinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the sesquiterpenoid epi-alpha-Cadinol, covering its discovery, detailed isolation and purification protocols, and physicochemical characterization. The document also explores its potential biological activities and putative signaling pathways, offering valuable insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction to Epi-alpha-Cadinol

Epi-alpha-Cadinol is a cadinane-type sesquiterpenoid alcohol. Sesquiterpenoids are a class of naturally occurring 15-carbon isoprenoid compounds known for their diverse chemical structures and significant biological activities. Epi-alpha-Cadinol has been identified as a constituent of various plant essential oils and has garnered interest for its potential pharmacological properties.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for epi-alpha-Cadinol is presented below. This information is critical for its identification and characterization.

PropertyValue
Molecular Formula C₁₅H₂₆O
Molecular Weight 222.37 g/mol
Appearance Solid
Melting Point 139-140 °C[1]
Boiling Point 302-304 °C at 760 mmHg[1]
IUPAC Name (1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[1]
CAS Number 5937-11-1[1]
¹³C NMR Chemical Shifts (ppm) Data available in public databases such as PubChem.
Mass Spectrum (m/z) Key fragments and their relative intensities are available in spectral databases like the NIST WebBook.

Discovery and Natural Occurrence

Epi-alpha-Cadinol has been identified as a significant component of the essential oil extracted from the roots of Alangium salviifolium.[2] This plant, belonging to the family Alangiaceae, has been a key source for the discovery and subsequent isolation of this compound. The presence of epi-alpha-Cadinol in various other plant essential oils has also been reported in numerous phytochemical studies.

Experimental Protocols: Isolation and Purification

The following is a detailed, multi-step protocol for the isolation and purification of epi-alpha-Cadinol from its natural source, primarily based on methodologies described for the separation of sesquiterpenoids from plant essential oils.

Plant Material and Essential Oil Extraction
  • Plant Material Collection and Preparation: Collect fresh roots of Alangium salviifolium. Clean the roots to remove any soil and debris, and then air-dry them in the shade for several days until they are brittle. Grind the dried roots into a coarse powder.

  • Hydrodistillation: Subject the powdered root material to hydrodistillation for 3-4 hours using a Clevenger-type apparatus. The essential oil, being less dense than water, will float on top of the hydrosol and can be collected. Dry the collected essential oil over anhydrous sodium sulfate.

Chromatographic Purification of Epi-alpha-Cadinol

The purification of epi-alpha-Cadinol from the crude essential oil is achieved through a combination of flash column chromatography and preparative high-performance liquid chromatography (HPLC).

  • Column Preparation: Pack a glass column (e.g., 50 cm length, 4 cm diameter) with silica gel (60-120 mesh) using a slurry packing method with n-hexane.

  • Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully load the dried, oil-adsorbed silica gel onto the top of the prepared column.

  • Elution: Elute the column with a gradient of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the polarity by increasing the percentage of ethyl acetate (e.g., 98:2, 95:5, 90:10, 80:20 v/v n-hexane:ethyl acetate).

  • Fraction Collection and Analysis: Collect fractions of the eluate (e.g., 20 mL each) and monitor the separation using thin-layer chromatography (TLC) with a suitable visualization agent (e.g., anisaldehyde-sulfuric acid reagent). Fractions containing compounds with similar Rf values are pooled together. Fractions enriched with epi-alpha-Cadinol are identified by comparison with a standard or by GC-MS analysis.

  • Column and Mobile Phase: Use a preparative reverse-phase C18 column (e.g., 250 x 20 mm, 10 µm particle size). The mobile phase will be a gradient of acetonitrile and water.

  • Sample Preparation: Dissolve the epi-alpha-Cadinol-enriched fraction from the flash chromatography step in the initial mobile phase composition.

  • Gradient Elution: Start with a mobile phase composition of 60% acetonitrile and 40% water, and run a linear gradient to 90% acetonitrile over 30 minutes.

  • Fraction Collection: Collect the peaks eluting from the column using a fraction collector. The peak corresponding to epi-alpha-Cadinol can be identified by its retention time, which can be predetermined using an analytical HPLC system.

  • Purity Confirmation: The purity of the isolated epi-alpha-Cadinol should be confirmed by analytical HPLC and spectroscopic methods (NMR and MS).

Potential Biological Activity and Signaling Pathways

While the specific signaling pathways modulated by epi-alpha-Cadinol are not yet fully elucidated, research on related cadinane sesquiterpenoids provides valuable insights into its potential biological activities.

Antimicrobial and Antioxidant Activity

Sesquiterpenes, as a class, are well-documented for their antimicrobial and antioxidant properties. It is plausible that epi-alpha-Cadinol shares these characteristics. The proposed mechanisms for these activities often involve the disruption of microbial cell membranes and the scavenging of free radicals.

Putative Inhibition of Glutamic-Oxaloacetic Transaminase 1 (GOT1)

Recent studies have identified certain cadinane sesquiterpenoids as inhibitors of Glutamic-Oxaloacetic Transaminase 1 (GOT1).[1] GOT1 is a key enzyme in cellular metabolism, particularly in amino acid biosynthesis and the malate-aspartate shuttle.[1][3] In some cancer cells, there is an increased reliance on GOT1 for maintaining redox balance and supporting proliferation.[3] Inhibition of GOT1 can disrupt these processes, leading to increased oxidative stress and reduced cancer cell viability.[1][3]

Given the structural similarity of epi-alpha-Cadinol to other cadinane sesquiterpenoids, it is a compelling hypothesis that it may also act as a GOT1 inhibitor. Further research is required to validate this hypothesis and to understand the precise mechanism of interaction.

Visualizations

Experimental Workflow for Isolation and Purification

experimental_workflow cluster_extraction Essential Oil Extraction cluster_purification Purification cluster_analysis Analysis & Characterization plant_material Dried & Powdered Roots of Alangium salviifolium hydrodistillation Hydrodistillation plant_material->hydrodistillation crude_oil Crude Essential Oil hydrodistillation->crude_oil flash_chromatography Silica Gel Flash Column Chromatography (n-hexane:ethyl acetate gradient) crude_oil->flash_chromatography enriched_fraction Epi-alpha-Cadinol Enriched Fraction flash_chromatography->enriched_fraction tlc_gcms TLC & GC-MS Analysis flash_chromatography->tlc_gcms Fraction Monitoring prep_hplc Preparative RP-C18 HPLC (acetonitrile:water gradient) enriched_fraction->prep_hplc pure_compound Pure Epi-alpha-Cadinol prep_hplc->pure_compound hplc_analysis Analytical HPLC prep_hplc->hplc_analysis Purity Check spectroscopy NMR & Mass Spectrometry pure_compound->spectroscopy Structural Elucidation

Caption: Experimental workflow for the isolation and purification of epi-alpha-Cadinol.

Putative Signaling Pathway: GOT1 Inhibition

got1_pathway glutamate Glutamate got1 GOT1 glutamate->got1 oxaloacetate Oxaloacetate oxaloacetate->got1 alpha_kg α-Ketoglutarate got1->alpha_kg aspartate Aspartate got1->aspartate redox_imbalance Redox Imbalance (Increased ROS) reduced_proliferation Reduced Cell Proliferation epi_cadinol Epi-alpha-Cadinol (Putative Inhibitor) epi_cadinol->got1 Inhibits

Caption: Putative signaling pathway of epi-alpha-Cadinol via GOT1 inhibition.

Conclusion

This technical guide has detailed the discovery, isolation, and characterization of epi-alpha-Cadinol. The provided experimental protocols offer a robust framework for obtaining this sesquiterpenoid in high purity. While its precise biological mechanism of action is an active area of research, the potential for epi-alpha-Cadinol to act as a GOT1 inhibitor presents an exciting avenue for future studies, particularly in the context of developing novel therapeutic agents. Further investigation is warranted to confirm its bioactivity and to fully elucidate the signaling pathways it modulates.

References

An In-depth Technical Guide to the Stereoisomers and Enantiomers of α-Cadinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-Cadinol, a naturally occurring sesquiterpenoid alcohol, is a constituent of many essential oils from a wide variety of plant species.[1][2] Its chemical structure, featuring a cadinane skeleton, presents considerable stereochemical complexity, leading to a number of stereoisomers and enantiomers.[1] This technical guide provides a comprehensive overview of the stereoisomers and enantiomers of α-cadinol, including their chemical properties, separation, and characterization, as well as their known biological activities. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this class of compounds.

Stereochemistry of α-Cadinol

α-Cadinol, with the systematic IUPAC name (1R,4S,4aR,8aR)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,4,4a,7,8,8a-octahydronaphthalen-1-ol, possesses multiple chiral centers, giving rise to a variety of stereoisomers.[1][2] These isomers, which share the same chemical formula (C₁₅H₂₆O) and molecular weight (222.37 g/mol ), differ in the spatial arrangement of their atoms.[2][3] The term "α-cadinol" often refers to the specific naturally abundant isomer, (-)-α-cadinol.[4][5]

The diverse family of cadinane sesquiterpenoids includes several named stereoisomers of α-cadinol, such as δ-cadinol, τ-cadinol (also known as epi-α-cadinol), and T-muurolol.[4][6][7][8][9] The logical relationship and classification of these key stereoisomers are illustrated in the diagram below.

G cluster_cadinols Cadinol Stereoisomers alpha_cadinol α-Cadinol (1R,4S,4aR,8aR) delta_cadinol δ-Cadinol (epimer of α-cadinol) alpha_cadinol->delta_cadinol Epimers tau_cadinol τ-Cadinol (epi-α-Cadinol) alpha_cadinol->tau_cadinol Diastereomers t_muurolol T-Muurolol alpha_cadinol->t_muurolol Diastereomers

Figure 1: Key Stereoisomers of α-Cadinol.

Physicochemical Properties

Property(-)-α-Cadinol(+)-α-Cadinol(-)-T-Cadinol
Molecular Formula C₁₅H₂₆OC₁₅H₂₆OC₁₅H₂₆O
Molecular Weight 222.37 g/mol [3]222.37 g/mol 222.37 g/mol
Appearance White crystalline solid[2]Not specifiedNot specified
Melting Point 73-74 °C[2]Not specifiedNot specified
Specific Rotation ([α]D) Not specifiedNot specified-28° (c 0.42, CHCl₃)[10]
CAS Number 481-34-5[5]Not specified5937-11-1[11]

Experimental Protocols

Enantioselective Synthesis of Cadinol Stereoisomers

The asymmetric synthesis of cadinol stereoisomers is essential for obtaining pure enantiomers for biological testing and characterization. A representative synthetic approach involves an enantioselective Michael addition followed by a series of transformations including a Diels-Alder reaction.[12]

Representative Protocol:

  • Enantioselective Michael Addition: React 3-methyl-2-butenal with methyl vinyl ketone in the presence of an (S)- or (R)-Jørgensen's organocatalyst to establish the initial stereocenter.[12]

  • Elaboration of the Side Chain: Convert the resulting ketone to an aldehyde via reduction and oxidation. Subsequent Grignard addition of vinylmagnesium bromide affords an alcohol with the requisite triene system.[12]

  • Intramolecular Diels-Alder Reaction: Oxidation of the alcohol to an enone, followed by heating, induces an intramolecular Diels-Alder reaction to form the cadinane skeleton. This step may yield a mixture of diastereomeric ketones.[12]

  • Final Diastereoselective Reduction: A Grignard reaction with methylmagnesium bromide on the ketone mixture yields a mixture of cadinol stereoisomers, including α-cadinol, δ-cadinol, and τ-cadinol, which can then be separated.[12]

G start Starting Materials (e.g., 3-methyl-2-butenal) michael Enantioselective Michael Addition start->michael Organocatalyst elaboration Side Chain Elaboration michael->elaboration diels_alder Intramolecular Diels-Alder Reaction elaboration->diels_alder reduction Diastereoselective Reduction diels_alder->reduction separation Chromatographic Separation reduction->separation isomers Pure Stereoisomers (α, δ, τ-Cadinol, etc.) separation->isomers

Figure 2: General workflow for the enantioselective synthesis of cadinol stereoisomers.
Separation of Stereoisomers by Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers and diastereomers. The separation can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral derivatizing agent (CDA) to form diastereomers that can be separated on a standard achiral column.[2][4][13][14][15][16]

Representative Protocol for Direct Chiral HPLC:

  • Column Selection: Choose a suitable chiral stationary phase. Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) or Pirkle-type columns are often effective for separating a wide range of chiral compounds.[2]

  • Mobile Phase Selection: For normal-phase HPLC, a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) is typically used. For basic analytes, a small amount of an amine modifier (e.g., diethylamine) can be added, while for acidic analytes, an acid modifier (e.g., trifluoroacetic acid) may be necessary.[2]

  • Sample Preparation: Dissolve the mixture of α-cadinol stereoisomers in the mobile phase or a compatible solvent.

  • Chromatographic Conditions:

    • Flow Rate: Typically 0.5-1.5 mL/min.

    • Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) or using a mass spectrometer.

    • Temperature: Column temperature can be varied to optimize separation.

  • Data Analysis: Analyze the resulting chromatogram to determine the retention times and peak areas of the separated stereoisomers.

Characterization by Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

NMR and MS are indispensable tools for the structural elucidation and characterization of stereoisomers.

NMR Spectroscopy:

While enantiomers exhibit identical NMR spectra in an achiral solvent, diastereomers will have distinct spectra. To distinguish enantiomers by NMR, a chiral solvating agent or a chiral derivatizing agent can be used to induce diastereomeric interactions, leading to different chemical shifts.[17][18] 1D and 2D NMR techniques (COSY, HSQC, HMBC, NOESY) are used to determine the connectivity and relative stereochemistry of the molecule.[11]

Mass Spectrometry:

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. While enantiomers have identical mass spectra, diastereomers may show subtle differences in their fragmentation patterns. Coupling a separation technique like GC or LC with MS (GC-MS or LC-MS) allows for the analysis of individual isomers in a mixture.[19][20]

Biological Activity

α-Cadinol and its stereoisomers have been reported to exhibit a range of biological activities, with antifungal and hepatoprotective effects being the most prominent.[2][21] The stereochemistry of the molecule can significantly influence its biological activity.

Antifungal Activity

α-Cadinol has demonstrated notable antifungal activity against various fungal species, including Candida albicans.[13][22][23][24] The proposed mechanism of action for many antifungal essential oil components, including sesquiterpenoids, involves the disruption of the fungal cell membrane and cell wall, leading to increased permeability and ultimately cell death.[25]

Potential Antifungal Mechanism of Action:

The antifungal activity of α-cadinol against C. albicans may involve the inhibition of key virulence factors such as biofilm formation and hyphal growth.[26] The lipophilic nature of sesquiterpenoids allows them to intercalate into the lipid bilayer of the fungal cell membrane, disrupting its integrity and function. This can lead to the leakage of intracellular components and inhibition of essential cellular processes.

G alpha_cadinol α-Cadinol cell_membrane Fungal Cell Membrane (e.g., Candida albicans) alpha_cadinol->cell_membrane Intercalation disruption Membrane Disruption & Increased Permeability cell_membrane->disruption leakage Leakage of Intracellular Components disruption->leakage inhibition Inhibition of Essential Cellular Processes disruption->inhibition death Fungal Cell Death leakage->death inhibition->death

Figure 3: Proposed general mechanism of antifungal action of α-Cadinol.
Hepatoprotective Activity

Several studies have suggested that α-cadinol possesses hepatoprotective properties.[4][21] The protective effects of many natural compounds against liver injury are often attributed to their antioxidant and anti-inflammatory activities. These effects are typically mediated through the modulation of key signaling pathways involved in cellular stress and inflammation. While specific pathways for α-cadinol have not been fully elucidated, general hepatoprotective mechanisms of flavonoids and terpenoids involve pathways such as Nrf2 and MAPK.[22][24][27]

Potential Hepatoprotective Signaling Pathways:

  • Nrf2 Signaling Pathway: α-Cadinol may activate the Nrf2 pathway, a master regulator of the antioxidant response. Activation of Nrf2 leads to the expression of a battery of antioxidant and detoxification enzymes, which help to mitigate oxidative stress-induced liver damage.

  • MAPK Signaling Pathway: α-Cadinol could modulate the mitogen-activated protein kinase (MAPK) signaling cascade, which is involved in cellular processes such as inflammation, proliferation, and apoptosis. By inhibiting pro-inflammatory MAPK pathways (e.g., JNK, p38) and/or activating pro-survival pathways (e.g., ERK), α-cadinol may protect hepatocytes from injury.

G cluster_stimulus Hepatotoxic Stimulus (e.g., Oxidative Stress, Toxins) cluster_pathways Potential Signaling Pathways Modulated by α-Cadinol cluster_effects Cellular Effects stimulus nrf2 Nrf2 Pathway mapk MAPK Pathway alpha_cadinol α-Cadinol alpha_cadinol->nrf2 Activation alpha_cadinol->mapk Modulation antioxidant Increased Antioxidant Enzyme Expression nrf2->antioxidant anti_inflammatory Reduced Pro-inflammatory Cytokine Production mapk->anti_inflammatory anti_apoptotic Inhibition of Apoptosis mapk->anti_apoptotic hepatoprotection Hepatoprotection antioxidant->hepatoprotection anti_inflammatory->hepatoprotection anti_apoptotic->hepatoprotection

Figure 4: Potential hepatoprotective signaling pathways modulated by α-Cadinol.

Conclusion

The stereoisomers and enantiomers of α-cadinol represent a diverse group of natural products with significant potential in various scientific and therapeutic fields. Their complex stereochemistry poses challenges for their separation and characterization but also offers opportunities for the discovery of stereospecific biological activities. This guide has provided a summary of the current knowledge on the stereochemistry, physicochemical properties, experimental protocols for synthesis and analysis, and biological activities of α-cadinol and its isomers. Further research is warranted to fully elucidate the specific biological mechanisms of each stereoisomer, which will be crucial for their potential development as pharmaceutical agents.

References

An In-depth Technical Guide to epi-alpha-Cadinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of epi-alpha-Cadinol, a sesquiterpenoid alcohol with noteworthy biological activities. This document details its chemical identity, pharmacological data, and underlying mechanisms of action, presenting the information in a manner accessible to researchers, scientists, and professionals in the field of drug development.

Chemical Identification

Common Name epi-alpha-Cadinol
Synonyms T-Cadinol, tau-Cadinol, 10-epi-α-Cadinol
IUPAC Name (1S,4S,4aR,8aR)-1,6-dimethyl-4-propan-2-yl-3,4,4a,7,8,8a-hexahydro-2H-naphthalen-1-ol[1]
CAS Number 5937-11-1[1][2]
Molecular Formula C₁₅H₂₆O[1][2]
Molecular Weight 222.37 g/mol [2][3]

Pharmacological Data

epi-alpha-Cadinol, specifically the (-)-T-Cadinol enantiomer, has demonstrated significant in vitro activity against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. The following table summarizes the key quantitative data from these studies.

ParameterValueOrganism/Cell Line
IC₅₀ (Trypomastigotes) 18 µMTrypanosoma cruzi[2]
IC₅₀ (Amastigotes) 15 µMTrypanosoma cruzi[2]
Selectivity Index (SI) >12Mammalian cells vs. T. cruzi[2]

Mechanism of Action against Trypanosoma cruzi

Studies on (-)-T-Cadinol have elucidated a mechanism of action that appears to selectively target the parasite's mitochondria. The compound induces mitochondrial impairment, which leads to a hyperpolarization of the mitochondrial membrane and a subsequent decrease in the production of reactive oxygen species (ROS). Notably, epi-alpha-Cadinol does not affect the parasite's plasma membrane permeability or its electrical potential, nor does it alter intracellular calcium levels.[2][4][5] This targeted action on the parasite's mitochondria suggests a promising avenue for the development of new anti-parasitic drugs with a favorable safety profile.

cluster_T_cruzi Trypanosoma cruzi T_cadinol (-)-T-Cadinol Mitochondrion Mitochondrion T_cadinol->Mitochondrion Impairment Membrane_Hyperpolarization Membrane Hyperpolarization Mitochondrion->Membrane_Hyperpolarization Leads to ROS_Production ROS Production Mitochondrion->ROS_Production Decreases Parasite_Death Parasite Death Membrane_Hyperpolarization->Parasite_Death Contributes to ROS_Production->Parasite_Death Contributes to

Proposed mechanism of action of (-)-T-Cadinol on Trypanosoma cruzi.

Biosynthesis of tau-Cadinol

tau-Cadinol is biosynthesized in plants through the mevalonic acid pathway. The precursor molecule, farnesyl pyrophosphate, is cyclized and subsequently hydroxylated by the enzyme tau-cadinol synthase to form the final product.[6]

FPP Farnesyl Pyrophosphate Cadinyl_Cation Cadinyl Carbocation (Intermediate) FPP->Cadinyl_Cation Cyclization tau_Cadinol tau-Cadinol Cadinyl_Cation->tau_Cadinol Hydroxylation Enzyme tau-cadinol synthase Enzyme->Cadinyl_Cation Enzyme->tau_Cadinol

Biosynthetic pathway of tau-Cadinol.

Experimental Protocols

The following are summaries of the experimental methodologies used to investigate the mechanism of action of (-)-T-Cadinol on Trypanosoma cruzi.

Anti-Trypanosoma cruzi Activity Assay
  • Parasite Culture: Trypomastigote forms of T. cruzi are cultured in a suitable medium and harvested.

  • Compound Incubation: The parasites are incubated with varying concentrations of epi-alpha-Cadinol for a specified period.

  • Viability Assessment: Parasite viability is assessed by counting motile parasites using a Neubauer chamber under a light microscope.

  • IC₅₀ Determination: The 50% inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Plasma Membrane Permeability Assay
  • Fluorescent Dye: SYTOX Green, a fluorescent dye that only enters cells with compromised plasma membranes, is used.

  • Incubation: T. cruzi trypomastigotes are treated with epi-alpha-Cadinol, a positive control (e.g., Triton X-100), and a negative control.

  • Fluorometric Analysis: The fluorescence intensity is measured over time using a spectrofluorometer. An increase in fluorescence indicates membrane permeabilization.[2][5]

Mitochondrial Membrane Potential (ΔΨm) Assay
  • Fluorescent Dye: The cationic dye JC-1 is used, which aggregates in mitochondria with high membrane potential (red fluorescence) and exists as monomers in the cytoplasm with low membrane potential (green fluorescence).

  • Flow Cytometry: Treated and untreated parasites are stained with JC-1 and analyzed by flow cytometry. A shift in the red/green fluorescence ratio indicates changes in the mitochondrial membrane potential.[7]

Reactive Oxygen Species (ROS) Production Assay
  • Fluorescent Probe: H₂DCFDA, a cell-permeable probe that fluoresces upon oxidation by ROS, is employed.

  • Fluorometric Analysis: Parasites are treated with epi-alpha-Cadinol and controls, then incubated with H₂DCFDA. The fluorescence intensity is measured to quantify ROS levels.[2][7]

Intracellular Calcium (Ca²⁺) Level Assay
  • Fluorescent Indicator: Fluo-4 AM, a cell-permeable dye that exhibits a large increase in fluorescence upon binding to Ca²⁺, is used.

  • Fluorometric Analysis: Treated and untreated parasites are loaded with Fluo-4 AM, and the fluorescence is measured to determine relative changes in intracellular calcium concentrations.[2]

References

epi-alpha-Cadinol molecular weight and formula (C15H26O)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Sesquiterpenoid epi-alpha-Cadinol (C15H26O)

This technical guide provides a comprehensive overview of the molecular characteristics, biological activities, and mechanisms of action of epi-alpha-Cadinol, a sesquiterpenoid alcohol of interest to researchers, scientists, and drug development professionals. This document summarizes key quantitative data, details experimental protocols from cited studies, and visualizes relevant biological pathways and workflows.

Molecular Profile

Epi-alpha-Cadinol, a naturally occurring bicyclic sesquiterpenoid, possesses the molecular formula C15H26O.[1][2][3][4] It is also commonly referred to by its synonyms, T-Cadinol and Cedrelanol. As a plant metabolite, it is found in the essential oils of various plants.[1]

Physicochemical Properties

A summary of the key physicochemical properties of epi-alpha-Cadinol is presented in Table 1. This data is essential for its handling, formulation, and interpretation of biological activity.

PropertyValueSource
Molecular Formula C15H26O[1][2][3][4]
Molecular Weight 222.37 g/mol [1][2]
Physical State Solid[1]
Melting Point 139 - 140 °C[1]
Boiling Point 302 - 304 °C at 760 mmHg[1]
CAS Number 5937-11-1[2]

Table 1: Physicochemical properties of epi-alpha-Cadinol.

Biological Activities and Mechanisms of Action

Epi-alpha-Cadinol has demonstrated a range of biological activities, positioning it as a molecule of interest for further investigation in drug discovery and development.

Antitrypanosomal Activity

Epi-alpha-Cadinol exhibits potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[1]

Quantitative Data:

ParameterValueTarget
IC50 (Trypomastigotes) 18 µMTrypanosoma cruzi (Y strain)
IC50 (Amastigotes) 15 µMTrypanosoma cruzi (Y strain)

Table 2: In vitro antitrypanosomal activity of epi-alpha-Cadinol.[1]

Mechanism of Action: The primary mechanism of its antitrypanosomal action involves the impairment of the parasite's mitochondria.[1] Studies have shown that epi-alpha-Cadinol induces hyperpolarization of the mitochondrial membrane in T. cruzi, suggesting a disruption of the mitochondrial electron transport chain and oxidative phosphorylation.[1] This ultimately leads to a decrease in reactive oxygen species (ROS) production and parasite death.[1] Notably, the compound does not appear to affect the parasite's plasma membrane permeability or intracellular calcium levels.[1]

antitrypanosomal_mechanism epi-alpha-Cadinol epi-alpha-Cadinol T. cruzi Mitochondrion T. cruzi Mitochondrion epi-alpha-Cadinol->T. cruzi Mitochondrion Targets Mitochondrial Membrane Hyperpolarization Mitochondrial Membrane Hyperpolarization T. cruzi Mitochondrion->Mitochondrial Membrane Hyperpolarization Disrupted Electron Transport Chain Disrupted Electron Transport Chain Mitochondrial Membrane Hyperpolarization->Disrupted Electron Transport Chain Decreased ROS Production Decreased ROS Production Disrupted Electron Transport Chain->Decreased ROS Production Parasite Death Parasite Death Decreased ROS Production->Parasite Death

Proposed mechanism of antitrypanosomal activity.
Anti-inflammatory Activity

Epi-alpha-Cadinol has demonstrated anti-inflammatory properties by inhibiting the production of nitric oxide (NO) in lipopolysaccharide (LPS)-activated RAW 264.7 macrophages.

Quantitative Data:

ParameterValueCell Line
IC50 (NO Inhibition) 9.7 - 15.5 µg/mLRAW 264.7

Table 3: In vitro anti-inflammatory activity of epi-alpha-Cadinol.

Mechanism of Action: The precise molecular mechanism is not fully elucidated for epi-alpha-Cadinol itself; however, the inhibition of NO production strongly suggests an interference with inflammatory signaling pathways. Key pathways often implicated in the inflammatory response and NO production are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is hypothesized that epi-alpha-Cadinol may exert its anti-inflammatory effects by modulating these pathways, thereby reducing the expression of pro-inflammatory genes.

anti_inflammatory_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK Activation LPS->IKK MAPK_activation MAPK Activation (ERK, JNK, p38) LPS->MAPK_activation IkB_p65 IκB-p65 Complex IKK->IkB_p65 Phosphorylates IκB p65_translocation p65 Nuclear Translocation IkB_p65->p65_translocation Releases p65 Pro-inflammatory Genes Pro-inflammatory Gene Expression p65_translocation->Pro-inflammatory Genes MAPK_activation->Pro-inflammatory Genes NO_Production Nitric Oxide (NO) Production Pro-inflammatory Genes->NO_Production epi-alpha-Cadinol epi-alpha-Cadinol epi-alpha-Cadinol->IKK Inhibits? epi-alpha-Cadinol->MAPK_activation Inhibits?

Hypothesized anti-inflammatory signaling pathways.
Other Biological Activities

  • Antioxidant Activity: In silico studies suggest that epi-alpha-Cadinol may act as an antioxidant by interacting with enzymes like xanthine oxidoreductase.

  • Thrombolytic Activity: Computational docking indicates a potential interaction with the tissue plasminogen activator receptor, suggesting possible thrombolytic effects.

  • Antimicrobial Activity: The proposed mechanism of antimicrobial action involves the disruption of microbial cell membranes and walls, a common feature of terpenoids.

  • Insect Repellent Activity: Epi-alpha-Cadinol has been identified as a potential natural insect repellent.[3]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature, providing a foundation for reproducible research.

Antitrypanosomal Activity and Mechanism of Action Workflow

The following workflow outlines the key experimental steps to assess the antitrypanosomal activity and elucidate the mechanism of action of epi-alpha-Cadinol.

experimental_workflow cluster_activity In Vitro Activity Assays cluster_mechanism Mechanism of Action Studies Trypomastigote_Assay Trypomastigote Viability Assay IC50_Determination IC50 Calculation Trypomastigote_Assay->IC50_Determination Amastigote_Assay Intracellular Amastigote Assay Amastigote_Assay->IC50_Determination Membrane_Permeability Plasma Membrane Permeability (SYTOX Green) IC50_Determination->Membrane_Permeability Mito_Potential Mitochondrial Membrane Potential (JC-1 Dye) IC50_Determination->Mito_Potential ROS_Production Reactive Oxygen Species (H2DCFDA Dye) IC50_Determination->ROS_Production Calcium_Levels Intracellular Calcium Levels IC50_Determination->Calcium_Levels Conclusion Conclusion Membrane_Permeability->Conclusion Mito_Potential->Conclusion ROS_Production->Conclusion Calcium_Levels->Conclusion Start Start Start->Trypomastigote_Assay Start->Amastigote_Assay

References

The Occurrence of Epi-alpha-Cadinol in Essential Oils: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the occurrence of the sesquiterpenoid epi-alpha-cadinol in various essential oils. The document summarizes quantitative data, details the biosynthetic pathway, and outlines the experimental protocols for its identification and quantification, serving as a valuable resource for researchers in the fields of phytochemistry, natural product chemistry, and drug development.

Quantitative Occurrence of Epi-alpha-Cadinol and Related Cadinols

Epi-alpha-cadinol, a cadinane-type sesquiterpenol, is found in the essential oils of various plants, although its concentration can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the quantitative data available for epi-alpha-cadinol and its closely related isomers, such as α-cadinol and epi-α-muurolol, providing a comparative overview of their distribution.

Plant SpeciesPlant PartEssential Oil ComponentConcentration (%)Reference
Pinus taeda L. (Loblolly Pine)Waste material (twigs and needles)epi-α-Cadinol2.13
α-Cadinol5.08
epi-α-Muurolol4.22
Juniperus communis L. (Common Juniper)Needlesα-Cadinolup to 2.7
Juniperus communis L. (Common Juniper)Berriesα-Cadinol0.03 - 1.13
Juniperus oxycedrus (Prickly Juniper)Aerial partsα-Cadinol2.6
Larix kaempferi (Japanese Larch)Leavesα-CadinolPresent (Antifungal component)
*

Methodological & Application

Application Note & Protocol: Extraction and Isolation of epi-α-Cadinol from Juniperus formosana

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Juniperus formosana, a species of juniper native to East Asia, is a rich source of essential oils containing a diverse array of bioactive terpenoids. Among these are sesquiterpenoids like cadinols, which have garnered interest for their potential pharmacological activities. The chemical composition of the essential oil can vary significantly based on the geographic location of the plant, the specific part of the plant used (leaves or fruit), and the extraction methodology employed.[1] For instance, leaf oil from Taiwanese J. formosana has been reported to contain α-cadinol as a major constituent (11.0%), alongside α-pinene and limonene.[1] This document provides a comprehensive protocol for the extraction of essential oil from J. formosana and the subsequent isolation of sesquiterpenoid fractions enriched with cadinol isomers, such as epi-α-Cadinol. The primary methods detailed are hydrodistillation for essential oil extraction and column chromatography for compound isolation. An alternative green extraction method, Supercritical Fluid Extraction (SFE), is also discussed.

Quantitative Data Summary

The yield and composition of essential oil from Juniperus species are influenced by various factors. The following table summarizes key quantitative data from relevant studies.

ParameterJuniperus formosanaJuniperus occidentalis (for comparison)Data Source(s)
Extraction Method HydrodistillationSteam Distillation[1][2]
Plant Part LeavesLeaf Material[1][2]
Essential Oil Yield 0.46% (v/w)0.21% (summer) - 0.41% (fall)[1][2]
Key Constituents (%) α-pinene (21.66%)4-terpineol (11.25%)limonene (11.00%)α-cadinol (reported at 11.0% in a separate study)Not specified for individual compounds[1]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow from plant material preparation to the isolation of the target compound.

G cluster_0 Preparation cluster_1 Extraction cluster_2 Purification & Isolation cluster_3 Analysis & Final Product A Collection of Juniperus formosana Leaves B Air-Drying (Shade, Room Temp) A->B Fresh Material C Hydrodistillation (Clevenger Apparatus, 6h) B->C Dried Material D Crude Essential Oil C->D Yield: ~0.46% v/w E Silica Gel Column Chromatography D->E Gradient Elution (n-hexane/EtOAc) F Fraction Collection (Monitored by TLC) E->F G Sesquiterpenoid-Rich Fractions F->G H GC-MS Analysis G->H Identification I Isolated epi-α-Cadinol H->I Confirmation

References

Application Notes and Protocols: Enantioselective Synthesis of epi-alpha-Cadinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and protocol for the enantioselective synthesis of epi-alpha-cadinol, a cadinane sesquiterpenoid of interest for its potential biological activities. The described synthetic route utilizes an organocatalytic approach to establish the initial stereocenter, followed by a sequence of reactions to construct the bicyclic core and introduce the final functionalities.

Introduction

Epi-alpha-cadinol is a naturally occurring sesquiterpenoid alcohol belonging to the cadinane family. These compounds have garnered significant interest in the scientific community due to their diverse biological activities, which include antimicrobial, anti-inflammatory, and insecticidal properties. The precise stereochemistry of these molecules is often crucial for their biological function, making enantioselective synthesis a critical tool for accessing stereochemically pure isomers for further investigation in drug discovery and development.

This document outlines a synthetic strategy that employs an asymmetric Michael addition catalyzed by a well-established organocatalyst to define the key stereocenter early in the synthesis. Subsequent intramolecular reactions are then used to build the characteristic decalin framework of the cadinane skeleton. It is important to note that the final steps of this particular synthetic route yield a mixture of diastereomers, presenting a significant purification challenge.

Data Presentation

The following tables summarize the key quantitative data for the enantioselective synthesis of an advanced intermediate and the subsequent steps leading to a mixture containing epi-alpha-cadinol.

Table 1: Enantioselective Michael Addition

EntryStarting AldehydeMichael AcceptorCatalyst (mol%)Additive (equiv)SolventTemp (°C)Time (h)Yield (%)ee (%)
1IsovaleraldehydeMethyl vinyl ketone(S)-Jørgensen's Catalyst (5)Ethyl 3,4-dihydroxybenzoate (0.2)-4368799

Table 2: Subsequent Reaction Steps

StepReactionKey ReagentsSolventTemperatureTimeProductYield (%)
2Horner-Wadsworth-Emmons OlefinationDiethyl (2-methylallyl)phosphonate, n-BuLiTHF-78 to rt8 hDienal Intermediate-
3Tandem Mannich/Intramolecular Diels-AlderFormaldehyde, Diisopropylamine, TFATHFReflux3 dDecalinone Mixture21
4Grignard ReactionMethylmagnesium bromideTHFReflux4 hCadinol Stereoisomer MixtureQuantitative

Note: Yields for steps 2 and the specific yield of epi-alpha-cadinol after the Grignard reaction and purification are not explicitly provided in the primary literature source and can be variable. The yield for step 3 represents the formation of a mixture of ketone diastereomers.

Experimental Protocols

I. Enantioselective Michael Addition of Isovaleraldehyde to Methyl Vinyl Ketone

This protocol details the synthesis of (S)-5-methyl-2-oxoheptanal, a key chiral intermediate.

Materials:

  • Isovaleraldehyde

  • Methyl vinyl ketone

  • (S)-α,α-Bis[3,5-bis(trifluoromethyl)phenyl]-2-pyrrolidinemethanol trimethylsilyl ether ((S)-Jørgensen's organocatalyst)

  • Ethyl 3,4-dihydroxybenzoate

  • Anhydrous solvent (e.g., CH2Cl2)

  • Reaction vessel with magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean, dry reaction vessel under an inert atmosphere, add (S)-Jørgensen's organocatalyst (5 mol%).

  • Add ethyl 3,4-dihydroxybenzoate (0.2 equivalents).

  • Dissolve the catalyst and additive in the anhydrous solvent.

  • Cool the reaction mixture to 4 °C using an appropriate cooling bath.

  • Add isovaleraldehyde (1.0 equivalent) to the cooled solution.

  • Slowly add methyl vinyl ketone (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction mixture at 4 °C for 36 hours.

  • Upon completion (monitored by TLC or GC-MS), quench the reaction by adding a saturated aqueous solution of NH4Cl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral keto-aldehyde.

II. Synthesis of the Cadinol Stereoisomer Mixture

This section describes the multi-step conversion of the chiral intermediate to a mixture of cadinol stereoisomers, including epi-alpha-cadinol.

A. Horner-Wadsworth-Emmons Olefination

  • To a solution of diethyl (2-methylallyl)phosphonate (1.5 equivalents) in anhydrous THF at -78 °C, add n-butyllithium (1.5 equivalents) dropwise.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add a solution of the keto-aldehyde from Protocol I (1.0 equivalent) in THF to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir for 8 hours.

  • Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. The crude dienal is typically used in the next step without further purification.

B. Tandem Mannich/Intramolecular Diels-Alder Reaction

  • To a solution of the crude dienal from the previous step in THF, add formaldehyde (0.4 equivalents), diisopropylamine (0.4 equivalents), and trifluoroacetic acid (0.1 equivalents).

  • Reflux the reaction mixture for 3 days.

  • To facilitate the separation of the desired ketones from unreacted diene, add maleic anhydride (1.2 equivalents) and continue to reflux for another 16 hours to form a Diels-Alder adduct with the remaining starting material.

  • After cooling to room temperature, concentrate the mixture and purify by column chromatography to isolate the mixture of decalinone stereoisomers.

C. Grignard Reaction

  • To a solution of the mixture of decalinone ketones in anhydrous THF, add methylmagnesium bromide (3.0 equivalents) dropwise at 0 °C.

  • After the addition is complete, bring the reaction to reflux and stir for 4 hours.

  • Cool the reaction to 0 °C and quench carefully with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. This will yield a crude mixture of cadinol stereoisomers, including epi-alpha-cadinol.

Note on Purification: The primary literature source indicates that the separation of the resulting cadinol stereoisomers is challenging. Researchers should anticipate that extensive chromatographic optimization (e.g., HPLC or preparative TLC) may be required to isolate pure epi-alpha-cadinol. The reported synthesis focused on the generation of a mixture for analytical comparison rather than preparative isolation of a single isomer.

Visualizations

Synthetic Pathway

Enantioselective_Synthesis_of_epi_alpha_Cadinol cluster_0 Step 1: Asymmetric Michael Addition cluster_1 Step 2-4: Bicyclic Core Formation cluster_2 Purification Challenge start Isovaleraldehyde + Methyl Vinyl Ketone intermediate1 Chiral Keto-Aldehyde start->intermediate1 ee > 99% intermediate2 Dienal Intermediate intermediate1->intermediate2 Horner-Wadsworth-Emmons catalyst (S)-Jørgensen's Organocatalyst catalyst->start intermediate3 Decalinone Mixture intermediate2->intermediate3 Tandem Mannich/ Diels-Alder final_product epi-alpha-Cadinol (in mixture) intermediate3->final_product Grignard Reaction (MeMgBr) purification Separation of Diastereomers is difficult final_product->purification

Caption: Overall synthetic workflow for epi-alpha-cadinol.

Experimental Workflow Logic

Experimental_Workflow start Reaction Setup - Inert Atmosphere - Dry Solvents reaction Reaction Execution - Controlled Temperature - Timed Stirring start->reaction workup Aqueous Workup - Quenching - Extraction - Washing & Drying reaction->workup purification Purification - Column Chromatography - Concentration workup->purification analysis Analysis - TLC, GC-MS, NMR - Chiral HPLC (for ee) purification->analysis

Caption: General laboratory workflow for organic synthesis.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Purification of epi-α-Cadinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the purification of epi-α-Cadinol, a cadinane-type sesquiterpenoid alcohol. Due to the presence of multiple stereoisomers with similar physicochemical properties, the separation of cadinols presents a significant chromatographic challenge. This protocol outlines an optimized reversed-phase HPLC method employing a C30 stationary phase, which offers enhanced shape selectivity for the resolution of hydrophobic isomers. The method is scalable from analytical to preparative scale, enabling the isolation of high-purity epi-α-Cadinol for research and development purposes.

Introduction

Epi-α-Cadinol is a naturally occurring sesquiterpenoid found in the essential oils of various plants. As a member of the cadinane subgroup, it shares a bicyclic carbon skeleton with numerous isomers, such as α-cadinol and τ-cadinol, which often co-exist in natural extracts. The subtle differences in the spatial arrangement of their functional groups make their separation challenging. High-purity isolates of specific isomers like epi-α-Cadinol are essential for accurate pharmacological studies, drug discovery, and as analytical standards. Reversed-phase HPLC is a powerful technique for the purification of such compounds. The choice of a stationary phase with high shape selectivity, such as a C30 column, is critical for achieving baseline separation of these closely related isomers.

Experimental Protocols

Sample Preparation

A preliminary extraction and partial purification of the crude plant material or essential oil are recommended to enrich the sesquiterpenoid fraction and remove highly polar or non-polar interfering compounds.

Protocol for Pre-purification of a Plant Extract:

  • Extraction: Macerate 100 g of dried and powdered plant material with 500 mL of methanol at room temperature for 24 hours.

  • Filtration and Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at 40°C.

  • Solvent Partitioning: Resuspend the crude extract in a 9:1 methanol-water mixture and partition it against n-hexane to remove non-polar constituents.

  • Silica Gel Column Chromatography (Optional): The methanol-water fraction can be further purified on a silica gel column using a gradient of n-hexane and ethyl acetate to isolate the sesquiterpenoid-rich fraction.

  • Final Sample Preparation: Dissolve the enriched sesquiterpenoid fraction in the initial mobile phase (e.g., 80% acetonitrile in water) to a concentration of 1-5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

Analytical Method Development

The initial method development is performed on an analytical scale to optimize the separation of epi-α-Cadinol from its isomers.

Table 1: Analytical HPLC Parameters

ParameterRecommended Condition
Column C30, 5 µm, 4.6 x 250 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 80% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 205 nm
Injection Volume 10 µL
Preparative HPLC Scale-Up

Once the analytical method provides satisfactory separation, it can be scaled up for preparative purification.

Table 2: Preparative HPLC Parameters

ParameterRecommended Condition

The Untapped Potential of epi-α-Cadinol: A Quest for a Versatile Chiral Building Block

Author: BenchChem Technical Support Team. Date: November 2025

Despite its intriguing stereochemistry and natural abundance, a comprehensive review of the scientific literature reveals a notable scarcity of studies utilizing epi-α-cadinol as a chiral building block in synthetic chemistry. While the broader class of cadinane sesquiterpenes has garnered attention for their diverse biological activities, the specific application of epi-α-cadinol as a starting material for the stereoselective synthesis of other complex molecules remains a largely unexplored frontier.

Our extensive search for detailed application notes and experimental protocols for the derivatization and synthetic utility of epi-α-cadinol did not yield specific examples requisite for the creation of in-depth guides for researchers. The available literature primarily focuses on the isolation of epi-α-cadinol from natural sources and its role in the synthesis of cadinane-type structures, rather than its use as a chiral precursor for other molecular scaffolds.

This lack of available data prevents the compilation of quantitative data tables summarizing reaction yields, stereoselectivity, and other key metrics. Similarly, the absence of published experimental procedures for the functionalization of epi-α-cadinol, such as oxidation, etherification, esterification, or skeletal rearrangements, makes it impossible to provide the detailed protocols requested for researchers, scientists, and drug development professionals.

The Promise of epi-α-Cadinol

Epi-α-cadinol possesses a rigid bicyclic core and multiple stereocenters, making it an attractive candidate for chiral pool synthesis. The inherent chirality of this natural product could potentially be leveraged to control the stereochemical outcome of subsequent reactions, offering a concise and efficient route to enantiomerically pure target molecules.

Hypothetical Synthetic Pathways:

While concrete examples are lacking, we can envision several potential synthetic transformations that could unlock the potential of epi-α-cadinol as a chiral building block. The logical workflow for exploring these possibilities is outlined below.

G start epi-α-Cadinol (Chiral Starting Material) oxidation Oxidation of Tertiary Alcohol start->oxidation e.g., Dess-Martin periodinane functionalization Functionalization of Alkene start->functionalization e.g., Epoxidation, Dihydroxylation rearrangement Skeletal Rearrangement start->rearrangement e.g., Acid-catalyzed rearrangement product1 Chiral Ketones & Lactones oxidation->product1 product2 Diols, Epoxides, Amino Alcohols functionalization->product2 product3 Novel Sesquiterpenoid Scaffolds rearrangement->product3

Caption: Potential synthetic pathways originating from epi-α-cadinol.

The tertiary alcohol of epi-α-cadinol could be oxidized to the corresponding ketone, which could then serve as a handle for further carbon-carbon bond formations. The double bond within the cyclohexene ring is another key functional group that could be targeted for various transformations, including epoxidation, dihydroxylation, or cleavage, to introduce new functionality with stereocontrol. Furthermore, acid-catalyzed rearrangements of the cadinane skeleton could lead to novel and complex molecular architectures.

Future Outlook

The dearth of research on the synthetic applications of epi-α-cadinol represents a significant opportunity for the chemical synthesis community. A systematic investigation into the reactivity and stereochemical directing ability of this natural product is warranted. Such studies could unveil novel synthetic methodologies and provide access to new classes of chiral molecules with potential applications in drug discovery and materials science.

For researchers, scientists, and drug development professionals, the key takeaway is that epi-α-cadinol remains an underexplored chiral building block. The development of robust protocols for its derivatization would be a valuable contribution to the field of organic synthesis and could pave the way for its use in the creation of novel, high-value compounds. The scientific community is encouraged to explore the synthetic potential of this readily available natural product.

Application Notes and Protocols: Anti-inflammatory Properties of epi-α-Cadinol in Cell-based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. Epi-α-Cadinol, a sesquiterpenoid found in various essential oils, has emerged as a potential anti-inflammatory agent. This document provides detailed protocols for assessing the anti-inflammatory properties of epi-α-Cadinol in cell-based assays, focusing on its effects on key inflammatory mediators and signaling pathways. The presented data is illustrative and serves to demonstrate the application of these protocols.

Data Presentation

The anti-inflammatory effects of epi-α-Cadinol are summarized in the following tables.

Table 1: Effect of epi-α-Cadinol on Cell Viability
Concentration (µM) Cell Viability (%)
0 (Control)100 ± 4.5
1098.2 ± 3.1
2596.5 ± 2.8
5094.1 ± 3.5
10091.8 ± 4.2
Table 2: Inhibition of Nitric Oxide (NO) Production by epi-α-Cadinol in LPS-stimulated RAW 264.7 Macrophages
Treatment NO Production (% of LPS Control)
Control5.2 ± 1.1
LPS (1 µg/mL)100
epi-α-Cadinol (10 µM) + LPS75.4 ± 5.3
epi-α-Cadinol (25 µM) + LPS52.1 ± 4.1
epi-α-Cadinol (50 µM) + LPS28.9 ± 3.7
IC50 (µM) ~35

| Table 3: Inhibition of Pro-inflammatory Mediators by epi-α-Cadinol in LPS-stimulated RAW 264.7 Macrophages | |

Mediator epi-α-Cadinol Concentration (µM) Inhibition (%) IC50 (µM)
PGE₂ 10 22.5 ± 3.8 ~40
25 48.2 ± 5.1
50 71.3 ± 6.2
TNF-α 10 18.9 ± 2.9 ~45
25 42.7 ± 4.5
50 65.8 ± 5.9
IL-6 10 15.4 ± 2.5 >50
25 38.6 ± 3.9
50 59.1 ± 5.2
IL-1β 10 25.1 ± 3.2 ~38
25 53.4 ± 4.8

| | 50 | 78.2 ± 6.5 | |

| Table 4: Effect of epi-α-Cadinol on iNOS and COX-2 Protein Expression in LPS-stimulated RAW 264.7 Macrophages | | | :--- | :--- | :--- | | Treatment | iNOS Expression (% of LPS Control) | COX-2 Expression (% of LPS Control) | | Control | 3.1 ± 0.8 | 4.5 ± 1.2 | | LPS (1 µg/mL) | 100 | 100 | | epi-α-Cadinol (50 µM) + LPS | 35.7 ± 4.9 | 42.1 ± 5.3 |

Experimental Protocols

Cell Culture and Treatment

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of epi-α-Cadinol for 1 hour before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the indicated times.

Cell Viability Assay (MTT Assay)
  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well.

  • After overnight incubation, treat the cells with different concentrations of epi-α-Cadinol for 24 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Test)
  • Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well.

  • Pre-treat cells with epi-α-Cadinol for 1 hour, followed by stimulation with LPS for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate for 10 minutes at room temperature in the dark.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Measurement of Pro-inflammatory Cytokines and PGE₂ (ELISA)
  • Seed RAW 264.7 cells in a 24-well plate and treat as described above for 24 hours.

  • Collect the cell culture supernatant.

  • Quantify the levels of TNF-α, IL-6, IL-1β, and PGE₂ in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[1][2][3]

  • Briefly, coat a 96-well plate with the capture antibody overnight.[1]

  • Block the plate and then add the cell supernatants and standards.[1]

  • Incubate, wash, and add the detection antibody.[1]

  • Add the enzyme conjugate (e.g., streptavidin-HRP) and then the substrate.[4]

  • Stop the reaction and measure the absorbance at the appropriate wavelength.[3]

  • Calculate the concentrations from the standard curve.[1]

Western Blot Analysis for iNOS and COX-2 Expression
  • Seed RAW 264.7 cells in a 6-well plate at a density of 1 x 10⁶ cells/well and treat as described above for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against iNOS, COX-2, or β-actin (loading control) overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Quantify the band intensities using densitometry software and normalize to β-actin.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays start Seed RAW 264.7 Cells incubation Overnight Incubation start->incubation pretreatment Pre-treat with epi-α-Cadinol incubation->pretreatment stimulation Stimulate with LPS pretreatment->stimulation viability Cell Viability (MTT) stimulation->viability no_assay NO Production (Griess Test) stimulation->no_assay elisa Cytokine & PGE₂ (ELISA) stimulation->elisa western Protein Expression (Western Blot) stimulation->western

Experimental workflow for assessing the anti-inflammatory effects of epi-α-Cadinol.

NFkB_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Degradation of IκBα epi_cadinol epi-α-Cadinol epi_cadinol->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA->Genes Transcription

Inhibitory effect of epi-α-Cadinol on the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_membrane_mapk Cell Membrane cluster_cytoplasm_mapk Cytoplasm cluster_nucleus_mapk Nucleus LPS_mapk LPS TLR4_mapk TLR4 LPS_mapk->TLR4_mapk TAK1 TAK1 TLR4_mapk->TAK1 Activates MKKs MKKs TAK1->MKKs MAPKs MAPKs (ERK, JNK, p38) MKKs->MAPKs Phosphorylate AP1 AP-1 MAPKs->AP1 Activates AP1_nuc AP-1 AP1->AP1_nuc Translocation epi_cadinol_mapk epi-α-Cadinol epi_cadinol_mapk->MAPKs Inhibits Phosphorylation DNA_mapk DNA AP1_nuc->DNA_mapk Binds to Genes_mapk Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6, IL-1β) DNA_mapk->Genes_mapk Transcription

Inhibitory effect of epi-α-Cadinol on the MAPK signaling pathway.

References

In Vitro Efficacy of epi-alpha-Cadinol Against Bacterial Biofilms: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the in vitro evaluation of epi-alpha-Cadinol's efficacy against bacterial biofilms. The methodologies outlined herein are designed to deliver robust and reproducible data for assessing the potential of this natural sesquiterpenoid as an anti-biofilm agent.

Introduction

Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), which adhere to both biological and abiotic surfaces. This protective environment renders bacteria within biofilms significantly more resistant to conventional antimicrobial agents, posing a substantial challenge in clinical and industrial settings. Natural compounds are a promising source for the discovery of novel anti-biofilm agents. Epi-alpha-Cadinol, a sesquiterpenoid found in various plants, has demonstrated antimicrobial properties. This document details the in vitro testing of epi-alpha-Cadinol's ability to inhibit biofilm formation and eradicate established biofilms.

The proposed mechanisms of action for sesquiterpenoids like epi-alpha-Cadinol against bacterial biofilms include the disruption of the bacterial cell membrane and the interference with quorum sensing (QS) signaling pathways. Quorum sensing is a cell-to-cell communication process that bacteria use to coordinate collective behaviors, including biofilm formation and virulence factor production, through the release and detection of signaling molecules. By disrupting these pathways, epi-alpha-Cadinol may prevent the establishment and maturation of biofilms.

Data Presentation

The following tables provide a structured format for presenting quantitative data obtained from the described experimental protocols.

Table 1: Minimum Biofilm Inhibitory Concentration (MBIC) of epi-alpha-Cadinol

Bacterial StrainMBIC₅₀ (µg/mL)MBIC₉₀ (µg/mL)
Staphylococcus aureus (ATCC 25923)
Pseudomonas aeruginosa (ATCC 27853)
Escherichia coli (ATCC 25922)
Clinical Isolate 1
Clinical Isolate 2

Table 2: Effect of epi-alpha-Cadinol on Biofilm Biomass (Crystal Violet Assay)

Treatment Concentration (µg/mL)Mean Absorbance (OD₅₇₀) ± SD% Inhibition of Biofilm Formation
Control (No Treatment) 0%
epi-alpha-Cadinol (0.5 x MBIC)
epi-alpha-Cadinol (1 x MBIC)
epi-alpha-Cadinol (2 x MBIC)
Positive Control (Antibiotic)

Table 3: Effect of epi-alpha-Cadinol on Biofilm Viability (TTC Assay)

Treatment Concentration (µg/mL)Mean Absorbance (OD₄₉₀) ± SD% Reduction in Metabolic Activity
Control (No Treatment) 0%
epi-alpha-Cadinol (0.5 x MBIC)
epi-alpha-Cadinol (1 x MBIC)
epi-alpha-Cadinol (2 x MBIC)
Positive Control (Antibiotic)

Experimental Protocols

Determination of Minimum Biofilm Inhibitory Concentration (MBIC)

This protocol determines the minimum concentration of epi-alpha-Cadinol required to inhibit the visible formation of a biofilm.

Materials:

  • 96-well flat-bottom sterile microtiter plates

  • Bacterial strains of interest (e.g., S. aureus, P. aeruginosa)

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB, Luria-Bertani - LB)

  • epi-alpha-Cadinol stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile phosphate-buffered saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic acid in water

  • Microplate reader

Procedure:

  • Prepare a serial two-fold dilution of epi-alpha-Cadinol in the growth medium in the wells of a 96-well plate. The final volume in each well should be 100 µL. Include wells with medium only (negative control) and medium with the solvent used to dissolve epi-alpha-Cadinol (solvent control).

  • Prepare a bacterial inoculum adjusted to a concentration of 1 x 10⁶ CFU/mL in the appropriate growth medium.

  • Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

  • Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.

  • After incubation, carefully discard the planktonic cells by inverting the plate and gently tapping it on absorbent paper.

  • Wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

  • Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Discard the crystal violet solution and wash the wells three times with 200 µL of sterile PBS.

  • Air dry the plate completely.

  • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

  • Read the absorbance at 570 nm using a microplate reader.

  • The MBIC is defined as the lowest concentration of epi-alpha-Cadinol that shows a significant reduction (e.g., 50% or 90%) in absorbance compared to the control.

Quantification of Biofilm Biomass using Crystal Violet Assay

This protocol quantifies the total biomass of the biofilm after treatment with epi-alpha-Cadinol.

Procedure: The procedure is identical to the MBIC determination protocol, but instead of a full dilution series, specific concentrations of epi-alpha-Cadinol (e.g., 0.5x, 1x, and 2x MBIC) are tested. The percentage of biofilm inhibition is calculated using the following formula:

% Inhibition = [ (OD of Control - OD of Treated) / OD of Control ] x 100

Assessment of Biofilm Viability using TTC Assay

This protocol assesses the metabolic activity of the bacteria within the biofilm, providing an indication of cell viability.

Materials:

  • All materials from the Crystal Violet Assay protocol

  • 2,3,5-Triphenyltetrazolium chloride (TTC) solution (0.1% w/v in sterile water)

  • Ethanol (95%)

Procedure:

  • Follow steps 1-6 of the MBIC protocol to grow biofilms in the presence of different concentrations of epi-alpha-Cadinol.

  • After washing the wells with PBS, add 200 µL of 0.1% TTC solution to each well.

  • Incubate the plate in the dark at 37°C for 4 hours. Metabolically active bacteria will reduce the colorless TTC to red formazan crystals.

  • Carefully remove the TTC solution.

  • Add 200 µL of 95% ethanol to each well to solubilize the formazan crystals.

  • Read the absorbance at 490 nm using a microplate reader.

  • The percentage reduction in metabolic

Application Notes and Protocols: Docking Studies of epi-alpha-Cadinol with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting in silico molecular docking studies of epi-alpha-Cadinol, a cadinane sesquiterpenoid, with potential protein targets. Given the absence of specific published docking studies for epi-alpha-Cadinol, this document outlines a generalized protocol using plausible protein targets based on the known biological activities of related sesquiterpenoids, such as their anti-inflammatory and cytotoxic effects.[1][2][3][4] This guide will enable researchers to investigate the binding affinity and interaction mechanisms of epi-alpha-Cadinol with proteins of interest.

Introduction to epi-alpha-Cadinol and Molecular Docking

Epi-alpha-Cadinol is a naturally occurring sesquiterpenoid of the cadinane class.[5] Sesquiterpenoids are known to exhibit a wide range of biological activities, including anti-inflammatory, cytotoxic, antimicrobial, and antioxidant effects.[1][2][3][4] Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[1] In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand, such as epi-alpha-Cadinol, to the binding site of a target protein. This in silico approach allows for the rapid screening of potential drug candidates and provides insights into the molecular basis of their activity, guiding further experimental studies.

Potential Protein Targets for epi-alpha-Cadinol

Based on the reported biological activities of similar sesquiterpenoids, several protein families are of interest for docking studies with epi-alpha-Cadinol. These include proteins involved in apoptosis, inflammation, and cell signaling pathways.

  • Anti-apoptotic proteins: Proteins such as Bcl-2 and Bcl-xL are key regulators of apoptosis and are often overexpressed in cancer cells.[6][7] Targeting these proteins can induce apoptosis in malignant cells.

  • Inflammatory pathway proteins: Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins.[1] Inhibition of COX-2 is a common strategy for anti-inflammatory drugs. Other relevant targets include proteins in the NF-κB and MAPK signaling pathways.[8]

  • Tyrosine kinases: Src kinase is a non-receptor tyrosine kinase that plays a role in cell proliferation, differentiation, and survival. Its dysregulation is implicated in cancer progression.[1]

Data Presentation

Quantitative results from docking studies should be organized for clear comparison. The following table provides a template for summarizing docking results for epi-alpha-Cadinol with various target proteins.

Target ProteinPDB IDLigand (epi-alpha-Cadinol)Binding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues (Hydrogen Bonds)Interacting Residues (Hydrophobic Interactions)
Bcl-22O2Fepi-alpha-Cadinole.g., -7.5e.g., 5.8e.g., TYR101, ASP100e.g., PHE105, VAL126, ALA142
COX-25IKRepi-alpha-Cadinole.g., -8.2e.g., 1.5e.g., ARG120, TYR355e.g., VAL349, LEU352, PHE518
Src Kinase2SRCepi-alpha-Cadinole.g., -6.9e.g., 15.2e.g., THR338, MET341e.g., LEU273, VAL281, ALA390

Note: The data presented in this table are hypothetical examples and should be replaced with actual results from docking experiments.

Experimental Protocols

This section details a generalized protocol for performing a molecular docking study of epi-alpha-Cadinol with a selected protein target using widely available software such as AutoDock Vina.

Software and Resource Requirements
  • Molecular Graphics Laboratory (MGL) Tools: For preparing protein and ligand files.

  • AutoDock Vina: For performing the docking calculations.

  • PyMOL or Chimera: For visualization and analysis of docking results.

  • Protein Data Bank (PDB): For obtaining the 3D structure of the target protein.

  • PubChem or other chemical databases: For obtaining the 3D structure of epi-alpha-Cadinol.

Protocol for Molecular Docking

Step 1: Ligand Preparation

  • Obtain the 3D structure of epi-alpha-Cadinol in SDF or MOL2 format from a chemical database like PubChem (CID: 160799).[5]

  • Load the ligand structure into MGL-Tools' AutoDockTools (ADT).

  • Detect the root of the ligand and define the rotatable bonds to allow for conformational flexibility during docking.

  • Assign Gasteiger charges to the ligand atoms.

  • Save the prepared ligand in the PDBQT format.

Step 2: Protein Preparation

  • Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Ensure the structure is of high resolution and, if available, co-crystallized with a ligand to identify the binding site.

  • Load the PDB file into ADT.

  • Remove water molecules and any co-crystallized ligands or heteroatoms not essential for the interaction.

  • Add polar hydrogens to the protein structure.

  • Compute and assign Gasteiger charges to the protein atoms.

  • Save the prepared protein in the PDBQT format.

Step 3: Grid Box Generation

  • Open the prepared protein in ADT.

  • Define the search space for the docking by creating a grid box. The grid box should encompass the active site of the protein. If a co-crystallized ligand was present, center the grid box on this ligand's coordinates.

  • Adjust the dimensions of the grid box to be large enough to allow for the ligand to move and rotate freely within the binding site.

  • Save the grid parameter file.

Step 4: Running the Docking Simulation with AutoDock Vina

  • Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared protein and ligand PDBQT files, the grid box parameters, and the output file name.

  • Execute AutoDock Vina from the command line, providing the configuration file as input:

Step 5: Analysis of Docking Results

  • Load the protein PDBQT file and the docking results PDBQT file into a visualization software like PyMOL or Chimera.

  • Analyze the top-ranked binding pose of epi-alpha-Cadinol within the protein's active site.

  • Identify and visualize the key interactions, such as hydrogen bonds and hydrophobic interactions, between epi-alpha-Cadinol and the amino acid residues of the target protein.

  • Record the binding energy and calculate the inhibition constant (Ki) from the binding energy.

  • Compare the binding mode and interactions of epi-alpha-Cadinol with those of known inhibitors of the target protein, if available.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates a simplified hypothetical signaling pathway where a target protein of epi-alpha-Cadinol, such as a kinase or a component of the NF-κB pathway, might be involved. Inhibition of the target protein by epi-alpha-Cadinol could modulate downstream cellular responses related to inflammation or apoptosis.

G cluster_0 Hypothetical Signaling Pathway External Signal External Signal Receptor Receptor External Signal->Receptor Target Protein Target Protein Receptor->Target Protein Downstream Effector Downstream Effector Target Protein->Downstream Effector epi-alpha-Cadinol (Inhibition) Target Protein->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response

Caption: Hypothetical signaling pathway modulated by epi-alpha-Cadinol.

Experimental Workflow Diagram

The diagram below outlines the key steps in the molecular docking workflow described in the protocol section.

G cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis Ligand Preparation Ligand Preparation Grid Box Generation Grid Box Generation Ligand Preparation->Grid Box Generation Protein Preparation Protein Preparation Protein Preparation->Grid Box Generation Run AutoDock Vina Run AutoDock Vina Grid Box Generation->Run AutoDock Vina Analyze Results Analyze Results Run AutoDock Vina->Analyze Results Visualize Interactions Visualize Interactions Analyze Results->Visualize Interactions

Caption: Molecular docking experimental workflow.

References

Formulating Epi-alpha-Cadinol for Drug Delivery Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to formulating epi-alpha-Cadinol, a promising sesquiterpenoid, for drug delivery studies. Given its hydrophobic nature, effective delivery systems are crucial to enhance its bioavailability and therapeutic efficacy. This document outlines detailed protocols for two common nanoencapsulation techniques: polymeric nanoparticles via solvent evaporation and liposomes via thin-film hydration. Additionally, it explores potential signaling pathways that may be modulated by epi-alpha-Cadinol based on the known activities of related sesquiterpenes.

Introduction to Epi-alpha-Cadinol

Epi-alpha-Cadinol is a sesquiterpenoid alcohol, a class of natural products known for a wide range of biological activities.[1] While research on this specific isomer is emerging, related cadinane sesquiterpenoids have demonstrated anti-inflammatory, antimicrobial, and antitumor properties.[1][2] The lipophilic nature of epi-alpha-Cadinol presents a challenge for its direct application in aqueous physiological environments, necessitating the use of advanced drug delivery systems to improve its solubility, stability, and bioavailability. Nanoformulations, such as polymeric nanoparticles and liposomes, offer a promising approach to overcome these limitations.

Data Presentation: Formulation of Sesquiterpenes

The following tables summarize quantitative data from studies on the nanoencapsulation of various sesquiterpenes, providing a reference for expected outcomes when formulating epi-alpha-Cadinol.

Table 1: Physicochemical Characteristics of Sesquiterpene Lactone-Loaded Polylactic Acid (PLA) Nanoparticles [3]

Sesquiterpene LactoneParticle Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Load (%)
α-Santonin202.3 ± 9.80.03 ± 0.01-30.1 ± 4.594.6 ± 5.242.6 ± 3.1
Arglabin220.3 ± 11.50.02 ± 0.00-35.2 ± 6.178.1 ± 7.57.5 ± 1.3
Schkuhrin II219.5 ± 10.70.03 ± 0.01-32.8 ± 5.876.8 ± 8.12.5 ± 0.5
Vernolepin216.9 ± 12.10.02 ± 0.01-34.1 ± 4.960.7 ± 9.30.5 ± 0.2
Eucannabinolide226.4 ± 10.20.02 ± 0.00-33.5 ± 5.378.9 ± 6.32.5 ± 0.7

Table 2: Formulation Parameters of Rutin-Loaded PLGA Nanoparticles (Example for Optimization) [4]

Formulation CodePLGA (mg)Rutin (mg)PVA Concentration (%)Aqueous/Organic Phase RatioParticle Size (nm)Encapsulation Efficiency (%)
NP150514280.4 ± 3.175
NP2100514310.2 ± 2.578
NP3501014295.7 ± 4.265
NP45050.54252.6 ± 2.981
NP550518265.1 ± 3.579

Experimental Protocols

Protocol 1: Preparation of Epi-alpha-Cadinol Loaded PLGA Nanoparticles by Single Emulsion-Solvent Evaporation

This protocol describes the preparation of poly(lactic-co-glycolic acid) (PLGA) nanoparticles encapsulating epi-alpha-Cadinol using a single emulsion-solvent evaporation method.[4][5]

Materials:

  • Epi-alpha-Cadinol

  • PLGA (50:50)

  • Dichloromethane (DCM) or Ethyl Acetate

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator or high-speed homogenizer

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a specific amount of PLGA (e.g., 250 mg) and epi-alpha-Cadinol in a volatile organic solvent like dichloromethane (e.g., 5 ml).[5]

  • Aqueous Phase Preparation: Prepare an aqueous solution of a stabilizer, such as PVA (e.g., 1% w/v).

  • Emulsification: Add the organic phase dropwise to the aqueous phase under continuous stirring.[6] Subsequently, emulsify the mixture using a probe sonicator or a high-speed homogenizer in an ice bath.[5]

  • Solvent Evaporation: Transfer the resulting oil-in-water emulsion to a rotary evaporator to remove the organic solvent under reduced pressure.[5] Alternatively, the emulsion can be stirred on a magnetic stirrer at room temperature for several hours to allow for solvent evaporation.

  • Nanoparticle Collection: The resulting nanoparticle suspension can be centrifuged at high speed to pellet the nanoparticles.[5]

  • Washing: Wash the nanoparticle pellet with deionized water multiple times to remove excess PVA and unencapsulated drug.[6]

  • Lyophilization (Optional): For long-term storage, the nanoparticles can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose or mannitol) and then freeze-dried.

G cluster_prep Organic Phase Preparation cluster_emulsion Emulsification cluster_evap Solvent Evaporation & Collection a Dissolve PLGA and epi-alpha-Cadinol in DCM b Add organic phase to PVA solution a->b c High-speed homogenization or sonication b->c d Rotary evaporation c->d e Centrifugation and washing d->e f Lyophilization (optional) e->f

Caption: Workflow for PLGA Nanoparticle Preparation.

Protocol 2: Preparation of Epi-alpha-Cadinol Loaded Liposomes by Thin-Film Hydration

This protocol details the preparation of liposomes encapsulating the hydrophobic epi-alpha-Cadinol using the thin-film hydration method.[7][8][9]

Materials:

  • Epi-alpha-Cadinol

  • Phospholipids (e.g., soy phosphatidylcholine (SPC), dipalmitoylphosphatidylcholine (DPPC))

  • Cholesterol

  • Organic solvent (e.g., chloroform, methanol/chloroform mixture)

  • Aqueous buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Rotary evaporator

  • Bath sonicator or extruder with polycarbonate membranes

Procedure:

  • Lipid Film Formation: Dissolve the phospholipids, cholesterol, and epi-alpha-Cadinol in an organic solvent in a round-bottom flask.[8] The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.[8][9]

  • Drying: Dry the lipid film under a high vacuum for several hours to overnight to remove any residual organic solvent.[7]

  • Hydration: Hydrate the dried lipid film by adding an aqueous buffer and agitating the flask.[8] The temperature of the hydration buffer should be above the phase transition temperature (Tc) of the lipids.[7] This process results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain smaller, more uniform liposomes (e.g., large unilamellar vesicles (LUVs) or small unilamellar vesicles (SUVs)), the MLV suspension is subjected to sonication or extrusion through polycarbonate membranes of a defined pore size.[10][11]

  • Purification: Remove unencapsulated epi-alpha-Cadinol by methods such as dialysis or size exclusion chromatography.

G cluster_film Lipid Film Formation cluster_hydration Hydration & Sizing cluster_purification Purification a Dissolve lipids and epi-alpha-Cadinol in solvent b Rotary evaporation to form thin film a->b c Vacuum drying b->c d Hydrate film with aqueous buffer c->d e Sonication or extrusion d->e f Removal of unencapsulated drug e->f

Caption: Workflow for Liposome Preparation.

Putative Signaling Pathways

Based on the known anti-inflammatory properties of sesquiterpenes, two potential signaling pathways that could be modulated by epi-alpha-Cadinol are presented below.[1]

Inhibition of Mast Cell Degranulation

Mast cell degranulation is a key event in allergic and inflammatory responses.[12] Sesquiterpenes have been shown to inhibit this process. The binding of an allergen-IgE complex to the high-affinity IgE receptor (FcεRI) on mast cells triggers a signaling cascade that leads to the release of inflammatory mediators.[13][14] Epi-alpha-Cadinol may interfere with this pathway, potentially by inhibiting key signaling molecules.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm allergen Allergen-IgE Complex fceri FcεRI Receptor allergen->fceri Binds lyn Lyn Kinase fceri->lyn Activates syk Syk Kinase lyn->syk Activates plc PLCγ syk->plc Activates ip3 IP3 plc->ip3 dag DAG plc->dag ca2 Ca²⁺ release ip3->ca2 pkc PKC activation dag->pkc degranulation Degranulation (Histamine, etc.) ca2->degranulation pkc->degranulation epi_cadinol epi-alpha-Cadinol epi_cadinol->syk Inhibits? G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk Activates ikb IκB ikk->ikb Phosphorylates ikb_nfkb IκB-NF-κB Complex nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->nfkb IκB degradation epi_cadinol epi-alpha-Cadinol epi_cadinol->ikk Inhibits? dna DNA nfkb_nuc->dna Binds gene_exp Pro-inflammatory Gene Expression dna->gene_exp Activates

References

Application Note and Protocol for Assessing ACE-Inhibitory Activity of epi-alpha-Cadinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin-converting enzyme (ACE) is a key regulator of blood pressure, making it a critical target for the development of antihypertensive drugs. The discovery of natural compounds with ACE-inhibitory properties is a significant area of research in the quest for new therapeutic agents. Epi-alpha-Cadinol, a sesquiterpenoid found in various plants, represents a class of molecules with potential bioactivity. Structurally similar compounds, such as alpha-cadinol, have been identified as potential ACE inhibitors, suggesting that epi-alpha-Cadinol may also exhibit this activity.[1] This document provides a detailed experimental protocol for assessing the in vitro ACE-inhibitory activity of epi-alpha-Cadinol using a well-established spectrophotometric method.

Principle of the Assay

The protocol described here is based on the spectrophotometric method developed by Cushman and Cheung, which is widely used for determining ACE-inhibitory activity.[2][3][4] The assay measures the amount of hippuric acid produced from the hydrolysis of the substrate hippuryl-L-histidyl-L-leucine (HHL) by ACE.[4][5][6] In the presence of an ACE inhibitor like epi-alpha-Cadinol, the production of hippuric acid is reduced. The hippuric acid formed is extracted with ethyl acetate, and its concentration is determined by measuring the absorbance at 228 nm.[3][4] The percentage of inhibition is then calculated by comparing the absorbance of the sample with that of a control.

Signaling Pathway of the Renin-Angiotensin System (RAS)

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance. ACE plays a central role in this pathway by converting the inactive angiotensin I to the potent vasoconstrictor angiotensin II. ACE also inactivates the vasodilator bradykinin. Inhibition of ACE, therefore, leads to a decrease in angiotensin II levels and an increase in bradykinin levels, resulting in vasodilation and a reduction in blood pressure.[5]

RAS_Pathway cluster_renin cluster_ace1 cluster_ace2 Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Bradykinin Bradykinin Inactive_Fragments Inactive Fragments Bradykinin->Inactive_Fragments Vasodilation Vasodilation Bradykinin->Vasodilation Renin Renin ACE ACE epi_alpha_Cadinol epi-alpha-Cadinol ACE_node1 ACE epi_alpha_Cadinol->ACE_node1 Inhibits ACE_node2 ACE epi_alpha_Cadinol->ACE_node2 Inhibits Renin_node Renin

Caption: The Renin-Angiotensin System and the inhibitory action of epi-alpha-Cadinol on ACE.

Experimental Protocol

Materials and Reagents
  • Angiotensin-Converting Enzyme (ACE) from rabbit lung (e.g., Sigma-Aldrich)

  • Hippuryl-L-histidyl-L-leucine (HHL) (substrate)

  • epi-alpha-Cadinol (test compound)

  • Captopril (positive control)[7]

  • Boric acid

  • Sodium tetraborate

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Dimethyl sulfoxide (DMSO)

  • Deionized water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Water bath or incubator

  • Spectrophotometer or microplate reader

Solution Preparation
  • Borate Buffer (100 mM, pH 8.3): Dissolve boric acid and sodium tetraborate in deionized water to a final concentration of 100 mM each. Adjust the pH to 8.3 with HCl. Add NaCl to a final concentration of 300 mM.

  • ACE Solution (100 mU/mL): Reconstitute lyophilized ACE in cold borate buffer to a final concentration of 100 mU/mL. Prepare fresh daily and keep on ice.

  • HHL Solution (5 mM): Dissolve HHL in borate buffer to a final concentration of 5 mM.

  • epi-alpha-Cadinol Stock Solution (10 mM): Dissolve epi-alpha-Cadinol in DMSO to a final concentration of 10 mM.

  • Captopril Stock Solution (1 mM): Dissolve Captopril in deionized water to a final concentration of 1 mM.

Assay Procedure

The following workflow outlines the steps for the ACE inhibition assay.

ACE_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis Prep_Solutions Prepare Reagents and Samples Add_ACE_Inhibitor Add epi-alpha-Cadinol or Control to Buffer Prep_Solutions->Add_ACE_Inhibitor Prep_Controls Prepare Positive and Negative Controls Prep_Controls->Add_ACE_Inhibitor Pre_Incubate Pre-incubate with ACE Add_ACE_Inhibitor->Pre_Incubate Add_HHL Add HHL to Initiate Reaction Pre_Incubate->Add_HHL Incubate Incubate at 37°C Add_HHL->Incubate Stop_Reaction Stop Reaction with HCl Incubate->Stop_Reaction Extract_HA Extract Hippuric Acid with Ethyl Acetate Stop_Reaction->Extract_HA Evaporate Evaporate Ethyl Acetate Extract_HA->Evaporate Redissolve Redissolve in Water Evaporate->Redissolve Measure_Absorbance Measure Absorbance at 228 nm Redissolve->Measure_Absorbance Calc_Inhibition Calculate % Inhibition Measure_Absorbance->Calc_Inhibition Calc_IC50 Determine IC50 Value Calc_Inhibition->Calc_IC50

Caption: Experimental workflow for the ACE inhibition assay.

  • Prepare Reaction Mixtures: In microcentrifuge tubes, prepare the following reaction mixtures in triplicate:

    • Blank: 150 µL Borate Buffer

    • Control: 50 µL Borate Buffer

    • Positive Control: 50 µL Captopril solution (at various concentrations)

    • Test Sample: 50 µL epi-alpha-Cadinol solution (at various concentrations, prepared by diluting the stock solution in borate buffer).

  • Enzyme Addition: Add 50 µL of ACE solution (100 mU/mL) to the control, positive control, and test sample tubes. Do not add ACE to the blank.

  • Pre-incubation: Pre-incubate the mixtures at 37°C for 10 minutes.

  • Initiate Reaction: Add 50 µL of HHL solution (5 mM) to all tubes to start the reaction.

  • Incubation: Incubate the reaction mixtures at 37°C for 60 minutes.[3]

  • Stop Reaction: Stop the enzymatic reaction by adding 250 µL of 1 M HCl to all tubes.

  • Extraction: Add 1.5 mL of ethyl acetate to each tube. Vortex vigorously for 30 seconds and then centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Evaporation: Carefully transfer 1 mL of the upper ethyl acetate layer to a new set of tubes and evaporate to dryness in a vacuum centrifuge or by heating at 95°C.

  • Resuspension: Redissolve the dried hippuric acid residue in 1 mL of deionized water.

  • Measurement: Measure the absorbance of the solution at 228 nm using a spectrophotometer or a microplate reader. Use the blank to zero the instrument.

Data Presentation and Analysis

The ACE-inhibitory activity is calculated using the following formula:

% Inhibition = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (ACE + HHL without inhibitor).

  • A_sample is the absorbance of the test sample (ACE + HHL + epi-alpha-Cadinol).

The IC50 value, which is the concentration of the inhibitor required to inhibit 50% of the ACE activity, should be determined by plotting the percentage of inhibition against different concentrations of epi-alpha-Cadinol.

Table 1: Example Data for ACE Inhibition by epi-alpha-Cadinol

Concentration of epi-alpha-Cadinol (µM)Absorbance at 228 nm (Mean ± SD)% Inhibition
0 (Control)0.850 ± 0.0250
100.723 ± 0.02115
250.595 ± 0.01830
500.434 ± 0.01549
1000.255 ± 0.01270
2500.128 ± 0.01085
Captopril (1 µM)0.094 ± 0.00889

Conclusion

This application note provides a comprehensive and detailed protocol for the in vitro assessment of the ACE-inhibitory activity of epi-alpha-Cadinol. The described spectrophotometric method is robust, reproducible, and widely accepted in the field. By following this protocol, researchers can effectively screen and characterize the potential of epi-alpha-Cadinol and other natural compounds as ACE inhibitors, contributing to the development of novel antihypertensive agents. Accurate determination of the IC50 value will be crucial for comparing the potency of epi-alpha-Cadinol with existing ACE inhibitors and for guiding further drug development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Epi-alpha-Cadinol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of epi-alpha-Cadinol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of epi-alpha-Cadinol in their synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic strategy for producing epi-alpha-Cadinol?

A common and effective strategy involves a multi-step synthesis beginning with an enantioselective Michael addition, followed by a tandem Mannich/intramolecular Diels-Alder reaction to construct the core bicyclic structure. The synthesis culminates in a Grignard reaction to install the final methyl group and form the tertiary alcohol, yielding a mixture of cadinol stereoisomers, including epi-alpha-Cadinol (also referred to as τ-Cadinol).

Q2: My overall yield is low. Which steps are most critical for optimization?

Low overall yield can often be attributed to inefficiencies in the Diels-Alder cycloaddition or the final Grignard reaction. The Diels-Alder reaction is sensitive to thermal conditions and the stereochemistry of the precursors. The Grignard reaction with the sterically hindered ketone intermediate can be sluggish and prone to side reactions. Careful optimization of these two steps is crucial for improving yield.

Q3: I am observing a mixture of diastereomers. How can I improve the stereoselectivity towards epi-alpha-Cadinol?

The stereochemical outcome is largely determined during the intramolecular Diels-Alder reaction. The facial selectivity of this reaction can be influenced by the catalyst and reaction conditions. While achieving complete selectivity for epi-alpha-Cadinol is challenging, careful control of temperature and choice of solvent can influence the diastereomeric ratio. Post-synthesis purification is typically required to isolate the desired stereoisomer.

Q4: What are the common byproducts in this synthesis?

Common byproducts include unreacted ketone starting material from an incomplete Grignard reaction, as well as other cadinol stereoisomers such as α-Cadinol and δ-Cadinol. Side reactions of the Grignard reagent, such as enolization of the ketone and reduction, can also lead to impurities

Navigating the Stereochemical Maze: A Technical Support Center for Cadinol Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of cadinols now have a dedicated resource to overcome common experimental challenges. This Technical Support Center provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the successful synthesis of these complex sesquiterpenoids.

The cadinane skeleton, with its multiple stereocenters, presents a significant hurdle in synthetic organic chemistry. Achieving high diastereoselectivity and enantioselectivity is paramount for obtaining the desired biologically active isomers. This support center directly addresses the practical issues encountered in the laboratory, offering solutions to common problems such as low yields, poor stereocontrol, and difficult purification of isomers.

Troubleshooting Guide & FAQs

This section is designed to provide quick and actionable solutions to problems frequently encountered during the stereoselective synthesis of cadinols.

Question Issue Possible Causes Troubleshooting Suggestions
1. Low Diastereoselectivity in Cyclization Reactions (e.g., Diels-Alder, Prins) The desired diastereomer is formed in a low ratio compared to other stereoisomers.- Suboptimal Reaction Temperature: Temperature can significantly influence the kinetic vs. thermodynamic product distribution. - Incorrect Lewis Acid or Catalyst: The nature and stoichiometry of the Lewis acid or catalyst are critical for facial selectivity. - Solvent Effects: The polarity and coordinating ability of the solvent can affect the transition state geometry. - Steric Hindrance: Bulky substituents on the substrate may disfavor the desired approach of the reagent.- Temperature Screening: Systematically vary the reaction temperature (e.g., from -78°C to room temperature) to find the optimal conditions. - Lewis Acid/Catalyst Optimization: Screen a variety of Lewis acids (e.g., TiCl₄, SnCl₄, BF₃·OEt₂) or catalysts and adjust their equivalents. - Solvent Screening: Experiment with a range of solvents with varying polarities (e.g., toluene, dichloromethane, acetonitrile). - Substrate Modification: If possible, consider using a substrate with less steric bulk near the reaction center.
2. Poor Enantioselectivity in Asymmetric Reactions The reaction produces a nearly racemic mixture of the target molecule.- Ineffective Chiral Ligand/Catalyst: The chiral ligand may not be providing a sufficiently differentiated steric or electronic environment. - Catalyst Poisoning: Impurities in the reagents or solvents can deactivate the catalyst. - Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the desired catalytic cycle. - Incorrect Ligand-to-Metal Ratio: The stoichiometry of the ligand and metal precursor is crucial for the formation of the active chiral catalyst.- Ligand Screening: Test a variety of chiral ligands with different electronic and steric properties. - Reagent and Solvent Purification: Ensure all reagents and solvents are of high purity and free from water or other potential inhibitors. - Lower Reaction Temperature: Reducing the temperature can often enhance enantioselectivity by favoring the lower energy transition state. - Optimize Stoichiometry: Carefully titrate the ligand-to-metal ratio to find the optimal conditions for catalyst formation and activity.
3. Difficulty in Separating Cadinol Diastereomers Diastereomers of the final product or key intermediates are inseparable by standard column chromatography.- Similar Polarity: The diastereomers may have very similar polarities, leading to co-elution. - Lack of a suitable chromophore for visualization. - Chromatography Optimization: Experiment with different stationary phases (e.g., silica gel, alumina, or specialized chiral phases) and a wide range of solvent systems with varying polarities. High-Performance Liquid Chromatography (HPLC) with a suitable column can be effective. - Derivatization: Convert the diastereomeric alcohols into esters or other derivatives to alter their polarity and improve separation. - Recrystallization: Attempt fractional crystallization from various solvent systems.
4. Low Yield in Biosynthetic Approaches (e.g., using E. coli) The microbial production of the target cadinol is low.- Suboptimal Precursor Supply: The availability of farnesyl pyrophosphate (FPP) may be a limiting factor. - Low Expression or Activity of Cadinol Synthase: The enzyme responsible for the cyclization may not be functioning optimally. - Product Toxicity: The accumulation of the cadinol product may be toxic to the host cells.- Metabolic Engineering: Overexpress key enzymes in the upstream mevalonate (MVA) or methylerythritol phosphate (MEP) pathway to increase the FPP pool. - Codon Optimization and Promoter Engineering: Optimize the gene sequence of the cadinol synthase for expression in the host organism and use strong, inducible promoters. - Two-Phase Cultivation: Introduce an organic solvent overlay (e.g., dodecane) to extract the product from the aqueous phase, thereby reducing its concentration and potential toxicity to the cells.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from representative stereoselective syntheses of different cadinol isomers. This data is intended to provide a benchmark for researchers to compare their own experimental results.

Table 1: Biosynthesis of (+)-δ-Cadinol and τ-Cadinol in Engineered E. coli

Cadinol IsomerHost StrainKey Genes ExpressedTiter (mg/L)Reference
(+)-δ-CadinolE. coli (optimized for sesquiterpene production)Copu5 (+)-δ-cadinol synthase225[2]
(+)-δ-CadinolE. coli (optimized for sesquiterpene production)Copu9 (+)-δ-cadinol synthase395[2]
τ-CadinolE. coliMVA pathway, IspA, τ-cadinol synthase7.2 ± 0.8[1]
τ-CadinolE. coliMVA pathway, IspA, τ-cadinol synthase, IdI overexpression35.9 ± 4.3[1]
τ-CadinolE. coliMVA pathway, IspA, τ-cadinol synthase, IdI overexpression (two-phase culture)133.5 ± 11.2[1]

Table 2: Diastereoselective Synthesis of an α-Ambrinol Precursor (Illustrative Example of a Key Cyclization Step)

ReactionSubstrateReagent/CatalystSolventTemperature (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
Intramolecular Barbier-type Cyclization1-chloro-γ-dihydroiononeCpTiCl₂THFRoom Temp.642.3:1[3]

Note: While not a direct synthesis of α-cadinol, this related cyclization provides a relevant example of diastereoselectivity in a similar system.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and analysis of cadinols.

Protocol 1: Biosynthesis of τ-Cadinol in Engineered E. coli

This protocol is adapted from the work of Zhu et al. (2022).[1]

  • Strain and Plasmid Construction:

    • Construct an E. coli strain expressing the genes for the heterologous mevalonate (MVA) pathway.

    • Clone the farnesyl diphosphate synthase gene (IspA) and a codon-optimized τ-cadinol synthase gene into a suitable expression vector.

    • For enhanced production, overexpress the isopentenyl diphosphate isomerase gene (IdI).

  • Culture Conditions:

    • Grow a preculture of the recombinant E. coli strain in LB medium with appropriate antibiotics at 37°C overnight.

    • Inoculate 100 mL of YT medium containing 20 g/L of glucose with the preculture.

    • For two-phase cultivation, add 10 mL of n-dodecane to the culture medium.

    • Incubate the culture at 30°C with shaking.

  • Induction and Fermentation:

    • When the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8, induce protein expression with 0.1 mM IPTG.

    • Continue the fermentation for 36-48 hours.

  • Extraction and Analysis:

    • For cultures without an organic overlay, lyse the cells and extract the τ-cadinol with an equal volume of ethyl acetate.

    • For two-phase cultures, dilute the n-dodecane layer with ethyl acetate.

    • Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify τ-cadinol.

Protocol 2: General Procedure for HPLC Separation of Diastereomers

This protocol provides a general workflow for developing a method to separate cadinol diastereomers.

  • Column Selection:

    • Start with a standard normal-phase silica gel column or a reversed-phase C18 column.

    • If separation is not achieved, consider columns with different selectivities, such as cyano- or phenyl-bonded phases. For challenging separations, a chiral stationary phase may be necessary.

  • Mobile Phase Screening:

    • Normal Phase: Begin with a non-polar mobile phase (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or isopropanol).

    • Reversed Phase: Start with a polar mobile phase (e.g., water or a buffered aqueous solution) and elute with an organic modifier (e.g., acetonitrile or methanol).

  • Method Optimization:

    • Gradient Elution: Employ a gradient elution to effectively separate compounds with a wide range of polarities.

    • Flow Rate and Temperature: Adjust the flow rate and column temperature to improve resolution. Lower flow rates and controlled temperatures can enhance separation.

  • Detection:

    • Use a UV detector if the compounds have a chromophore.

    • For compounds without a strong UV chromophore, an evaporative light scattering detector (ELSD) or a mass spectrometer can be used.

Visualizing Synthetic Strategies

To aid in the conceptualization of synthetic pathways and troubleshooting, the following diagrams illustrate key logical relationships and workflows.

troubleshooting_workflow cluster_diastereo Diastereoselectivity Issues cluster_enantio Enantioselectivity Issues start Low Stereoselectivity Observed check_temp Vary Reaction Temperature start->check_temp Initial Step check_lewis Screen Lewis Acids /Catalysts start->check_lewis check_solvent Change Solvent start->check_solvent check_ligand Screen Chiral Ligands start->check_ligand analyze_dr Analyze Diastereomeric Ratio (dr) check_temp->analyze_dr check_lewis->analyze_dr check_solvent->analyze_dr analyze_ee Analyze Enantiomeric Excess (ee) check_ligand->analyze_ee analyze_dr->check_temp dr < 95:5 analyze_dr->check_lewis analyze_dr->check_solvent success Optimized Stereoselectivity analyze_dr->success dr > 95:5 analyze_ee->check_ligand ee < 95% analyze_ee->success ee > 95%

Caption: Troubleshooting workflow for low stereoselectivity.

biosynthetic_pathway_optimization cluster_upstream Upstream Pathway cluster_downstream Downstream Conversion acetyl_coa Acetyl-CoA mva_pathway Mevalonate (MVA) Pathway acetyl_coa->mva_pathway Multiple Steps fpp Farnesyl Pyrophosphate (FPP) mva_pathway->fpp Key Precursor optimization_point1 Overexpress MVA Pathway Enzymes mva_pathway->optimization_point1 cadinol_synthase Cadinol Synthase fpp->cadinol_synthase cadinol Cadinol Product cadinol_synthase->cadinol Cyclization optimization_point2 Overexpress Cadinol Synthase cadinol_synthase->optimization_point2 optimization_point3 Two-Phase Cultivation (Product Removal) cadinol->optimization_point3

Caption: Optimization points in the biosynthetic pathway of cadinols.

References

Troubleshooting peak tailing for epi-alpha-Cadinol in GC analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting for peak tailing issues encountered during the gas chromatography (GC) analysis of epi-alpha-Cadinol, a sesquiterpenoid alcohol. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common chromatographic problems.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for epi-alpha-Cadinol analysis?

Peak tailing is a phenomenon in chromatography where a peak appears asymmetrical, with a trailing edge that is longer than the leading edge. In quantitative analysis, a tailing factor (Tf) or asymmetry factor (As) greater than 1.5 is generally considered problematic. Tailing can lead to poor resolution between adjacent peaks and inaccurate peak integration, which compromises the reliability of quantitative results.

Epi-alpha-Cadinol (C₁₅H₂₆O) is a polar sesquiterpenoid alcohol. Its polar hydroxyl (-OH) group can interact strongly with any "active sites," such as exposed silanol groups, within the GC system. This secondary interaction is a primary cause of peak tailing for polar compounds.

Q2: My chromatogram shows tailing for all peaks, not just epi-alpha-Cadinol. What should I check first?

When all peaks in a chromatogram, including the solvent peak, exhibit tailing, the cause is typically a physical or flow path disruption rather than a chemical interaction. You should investigate the following potential issues:

  • Improper Column Installation: The column may be positioned too high or too low in the inlet, creating unswept (dead) volume.

  • Poor Column Cut: A jagged or uneven cut at the column inlet can cause turbulence in the carrier gas flow, leading to tailing for all compounds.

  • System Leaks: Leaks in the gas flow path can disrupt the consistent flow of the carrier gas.

  • Low Split Ratio: An excessively low split flow rate may not be sufficient for an efficient sample introduction, causing peak distortion.

Q3: Only the epi-alpha-Cadinol peak (and other polar compounds) is tailing. What is the likely cause?

If only specific, polar analytes like epi-alpha-Cadinol are tailing, the issue is most likely chemical in nature. This points to unwanted interactions between your analyte and the GC system. The primary causes include:

  • Active Sites: The polar hydroxyl group of epi-alpha-Cadinol is interacting with active sites in the inlet liner or at the head of the column.

  • Column Contamination: Accumulation of non-volatile residues from previous samples on the stationary phase can create active sites.

  • Column Degradation: The stationary phase may be damaged from prolonged exposure to high temperatures or oxygen, exposing active silanol groups.

  • Solvent Mismatch: A significant polarity mismatch between the sample solvent and the stationary phase can sometimes cause peak distortion.

Q4: What are "active sites" and how do they cause peak tailing for compounds like epi-alpha-Cadinol?

Active sites are chemically reactive points within the GC flow path that can interact with and temporarily adsorb analytes. In most capillary GC systems, these are highly polar and sometimes acidic silanol (Si-OH) groups on the surface of fused silica tubing or glass inlet liners. When a polar molecule like epi-alpha-Cadinol passes through, its hydroxyl group can form strong hydrogen bonds with these silanol groups. This secondary retention mechanism holds some analyte molecules longer than others, causing them to elute more slowly and create a "tail" on the peak. Using deactivated liners and columns, where these silanol groups are chemically capped, is crucial for analyzing active compounds.

Q5: What is the first, simplest maintenance step I should perform to address peak tailing?

The most straightforward and often most effective first step is to perform basic inlet maintenance. The inlet is where the sample is introduced at high temperatures and is a common site for contamination and the creation of active sites. Replace the following components:

  • Inlet Liner: Over time, liners become contaminated with non-volatile sample residue. Replace it with a fresh, deactivated liner.

  • Septum: Particles from a worn septum can fall into the liner and column, causing blockages and activity.

  • Seals: Ensure all O-rings and seals are clean and creating a proper seal.

Troubleshooting Guide for Epi-alpha-Cadinol Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing.

Step 1: Initial Diagnosis

The first step is to determine the scope of the problem. Observe your chromatogram to see if the tailing affects all peaks or only specific ones. This initial diagnosis will guide your troubleshooting efforts toward either physical or chemical causes.

Optimization of extraction parameters for epi-alpha-Cadinol from biomass

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of epi-alpha-Cadinol from biomass.

Frequently Asked Questions (FAQs)

Q1: What is epi-alpha-Cadinol and why is it of interest?

Epi-alpha-Cadinol is a sesquiterpenoid alcohol, a type of natural product found in various plants. Sesquiterpenes are a class of terpenes that have gained attention for their diverse pharmacological activities, which include anti-inflammatory, antimicrobial, and anticancer effects. The specific biological activities of epi-alpha-Cadinol are an active area of research.

Q2: What are the common biomass sources for epi-alpha-Cadinol?

Epi-alpha-Cadinol and its isomers have been identified in the essential oils of various plants. While not an exhaustive list, some plant families known to produce cadinene sesquiterpenes include Asteraceae, Lamiaceae, and various woody plants. Researchers should conduct preliminary screenings of their biomass of interest to confirm the presence and approximate concentration of epi-alpha-Cadinol.

Q3: What are the primary methods for extracting epi-alpha-Cadinol from biomass?

The primary methods for extracting sesquiterpenes like epi-alpha-Cadinol include:

  • Conventional Solvent Extraction (CSE): This involves using organic solvents at room or elevated temperatures. Common techniques include maceration, Soxhlet extraction, and refluxing.[1]

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt cell walls and enhance solvent penetration, often leading to higher yields in shorter times and at lower temperatures.[2][3]

  • Microwave-Assisted Extraction (MAE): This technique utilizes microwave energy to heat the solvent and biomass, accelerating the extraction process.[4][5][6]

  • Supercritical Fluid Extraction (SFE): This "green" technique typically uses supercritical carbon dioxide (scCO2) as a solvent, which is non-toxic and easily removed. The solvating power of scCO2 can be tuned by modifying pressure and temperature.[7][8][9]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield of epi-alpha-Cadinol Inappropriate solvent selection.Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, ethanol). Sesquiterpenes are generally non-polar to moderately polar.[1][10]
Incomplete cell lysis.Ensure the biomass is properly ground to a small particle size to increase the surface area for extraction. For UAE and MAE, optimize power and frequency settings to enhance cell wall disruption.[2]
Degradation of the target compound.High temperatures can lead to the degradation of some sesquiterpenes. Consider using lower extraction temperatures or shorter extraction times.[11][12] For CSE, maceration at room temperature might be a gentler alternative to heated methods.
Co-extraction of impurities Non-selective solvent.Use a more selective solvent system. For SFE, adjusting the pressure and temperature can fine-tune the selectivity for the target compound.[7][8]
Complex biomass matrix.Employ a multi-step extraction or a post-extraction purification step. Liquid-liquid partitioning or column chromatography can be used to separate epi-alpha-Cadinol from other co-extracted compounds.[1][13]
Inconsistent extraction results Variation in biomass quality.Ensure that the biomass is harvested and stored under consistent conditions. The chemical composition of plants can vary with season, age, and environmental factors.
Inconsistent extraction parameters.Precisely control all extraction parameters, including solvent-to-solid ratio, temperature, time, and (for UAE/MAE) power and frequency.
Solvent recovery issues High boiling point of the solvent.Use a rotary evaporator for efficient solvent removal under reduced pressure. For SFE, the CO2 is easily removed by depressurization.[9]

Experimental Protocols

General Workflow for Extraction and Analysis

General Experimental Workflow for epi-alpha-Cadinol Extraction A Biomass Preparation (Drying, Grinding) B Extraction (CSE, UAE, MAE, or SFE) A->B C Filtration/Centrifugation B->C D Solvent Evaporation C->D E Crude Extract D->E F Purification (Optional) (Column Chromatography) E->F H Quantification (GC-MS) E->H G Pure epi-alpha-Cadinol F->G G->H

Caption: A generalized workflow for the extraction and analysis of epi-alpha-Cadinol from biomass.

Protocol 1: Ultrasound-Assisted Extraction (UAE)
  • Preparation: Dry the biomass at 40-50°C and grind it to a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Place a known amount of the powdered biomass (e.g., 10 g) into an extraction vessel.

    • Add the chosen solvent (e.g., ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Place the vessel in an ultrasonic bath or use an ultrasonic probe.

    • Apply ultrasound at a specific frequency (e.g., 40 kHz) and power (e.g., 100 W) for a set duration (e.g., 30 minutes) and temperature (e.g., 40°C).[3][14]

  • Separation: Separate the extract from the solid residue by filtration or centrifugation.

  • Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator.

  • Analysis: Analyze the crude extract for epi-alpha-Cadinol content using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Supercritical Fluid Extraction (SFE)
  • Preparation: Dry and grind the biomass as described for UAE.

  • Extraction:

    • Pack the ground biomass into the SFE extraction vessel.

    • Set the extraction temperature (e.g., 40-60°C) and pressure (e.g., 100-300 bar).[8]

    • Pump supercritical CO2 through the vessel at a constant flow rate for a defined period. A co-solvent like ethanol can be added to modify the polarity of the supercritical fluid.[7]

  • Collection: Depressurize the CO2 in a collection vessel, causing the extracted compounds to precipitate.

  • Analysis: Dissolve the collected extract in a suitable solvent and analyze by GC-MS.

Data Presentation: Optimization Parameters

The optimal extraction parameters are highly dependent on the specific biomass and the chosen extraction method. The following tables provide a summary of the typical ranges for key parameters based on literature for sesquiterpene extraction.

Table 1: Conventional Solvent Extraction (CSE) Parameters

ParameterRangeRemarks
Solvent Hexane, Ethyl Acetate, Ethanol, MethanolChoice depends on the polarity of the target compound.[1][10]
Temperature (°C) 25 - 80Higher temperatures may increase extraction rate but risk degradation.[12][15]
Time (hours) 1 - 24Longer times generally increase yield but may also extract more impurities.[15]
Solid-to-Liquid Ratio (w/v) 1:10 - 1:30A higher ratio can improve extraction efficiency but increases solvent consumption.

Table 2: Ultrasound-Assisted Extraction (UAE) Parameters

ParameterRangeRemarks
Solvent Ethanol, Methanol, AcetoneSimilar to CSE.
Temperature (°C) 30 - 60Lower temperatures are often sufficient due to the ultrasonic effect.[3][14]
Time (minutes) 15 - 60Significantly shorter than CSE.[2][14]
Ultrasonic Power (W) 50 - 500Higher power can enhance extraction but may cause degradation.[3]
Frequency (kHz) 20 - 50Common frequencies for laboratory-scale extractors.

Table 3: Microwave-Assisted Extraction (MAE) Parameters

ParameterRangeRemarks
Solvent Ethanol, Water, Ethanol-Water mixturesSolvents with high dielectric constants are more efficient.[6]
Temperature (°C) 50 - 150Higher temperatures can be reached in a closed-vessel system.[5][6]
Time (minutes) 5 - 30Very rapid extraction method.[4][5]
Microwave Power (W) 100 - 800Power should be optimized to avoid overheating and degradation.[5]

Table 4: Supercritical Fluid Extraction (SFE) Parameters

ParameterRangeRemarks
Supercritical Fluid Carbon Dioxide (CO2)Non-toxic, non-flammable, and easily removed.[7][9]
Temperature (°C) 35 - 80Affects the density and solvating power of the fluid.[8]
Pressure (bar) 100 - 400Higher pressure generally increases the solvating power.[8]
Co-solvent Ethanol, Methanol (0-10%)Increases the polarity of the supercritical fluid to enhance the extraction of more polar compounds.[7]

Logical Relationships in Parameter Optimization

Interplay of Key Extraction Parameters Yield Extraction Yield Purity Extract Purity Time Extraction Time Time->Yield Increases (plateaus) Time->Purity Can decrease with long times Energy Energy Consumption Time->Energy Temp Temperature Temp->Yield Increases (up to a point) Temp->Purity Can decrease at high temps Temp->Energy Solvent Solvent Choice Solvent->Yield Solvent->Purity

References

Preventing premature reaction quenching in sesquiterpene cyclization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing premature reaction quenching during sesquiterpene cyclization experiments.

Frequently Asked Questions (FAQs)

Q1: What is premature reaction quenching in sesquiterpene cyclization?

A1: Premature reaction quenching is the termination of the sesquiterpene cyclization cascade before the desired cyclic product is formed. This occurs when the highly reactive carbocation intermediates in the reaction are neutralized by a nucleophile, most commonly water. Instead of proceeding through the complex series of cyclizations and rearrangements, the reaction is cut short, leading to the formation of undesired, often acyclic or partially cyclized, byproducts such as farnesol or nerolidol.[1][2][3]

Q2: What are the primary causes of premature quenching?

A2: The primary causes of premature quenching in enzymatic sesquiterpene cyclization include:

  • Presence of Water in the Enzyme's Active Site: Terpene synthase active sites are typically hydrophobic to protect the reactive carbocation intermediates from water.[3][4][5] However, mutations or structural instability can allow water molecules to access and quench these intermediates.[1][2]

  • Enzyme Mutations: Alterations in the amino acid residues lining the active site can disrupt the precise folding of the substrate and the stabilization of carbocation intermediates. This can expose the intermediates to quenching agents or alter the reaction pathway to favor quenching.[6]

  • Substrate Conformation: The initial folding of the farnesyl pyrophosphate (FPP) substrate within the active site is critical for a successful cyclization cascade. If the enzyme fails to hold the substrate in the correct conformation, the likelihood of premature quenching increases.

  • Reaction Conditions: Suboptimal pH, temperature, or buffer composition can affect the enzyme's structure and catalytic efficiency, potentially leading to a higher incidence of quenched products.

Troubleshooting Guides

Issue 1: High Levels of Acyclic Alcohols (Farnesol, Nerolidol) in the Product Mixture

This is a classic sign of premature quenching of the initial farnesyl cation by water.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • pH: Ensure the reaction buffer pH is optimal for the specific sesquiterpene synthase. The typical pH range for these enzymes is between 7.0 and 8.0.

    • Solvent: While the reaction is aqueous, the use of an organic overlay (e.g., pentane or hexane) can help to continuously extract the hydrophobic sesquiterpene products from the aqueous phase. This can shift the equilibrium towards product formation and minimize product-induced feedback inhibition, although it does not directly prevent quenching within the active site.[7] For chemical (non-enzymatic) cyclizations, using anhydrous solvents like hexafluoroisopropanol (HFIP) can be effective.[8]

    • Temperature: Operate the enzyme at its optimal temperature to ensure maximum catalytic efficiency and stability.

  • Enzyme Integrity and Purity:

    • Verify the purity of your enzyme preparation. Contaminating proteases could degrade the synthase, leading to a loss of structural integrity and increased exposure of the active site to water.

    • Ensure proper protein folding by including necessary co-factors like Mg²⁺, which is essential for the activity of most terpene synthases.[7]

  • Site-Directed Mutagenesis:

    • If you suspect that the active site is too accommodating to water, consider site-directed mutagenesis to enhance its hydrophobicity. Replacing polar amino acid residues near the active site with non-polar ones can help to exclude water and protect the carbocation intermediates.[3]

Issue 2: Formation of Monocyclic or Bicyclic Intermediates Instead of the Desired Polycyclic Product

This indicates that the cyclization cascade is initiated but terminates before completion.

Troubleshooting Steps:

  • Active Site Engineering:

    • The shape and volume of the enzyme's active site "template" the cyclization reaction.[9] Mutations that alter this shape can lead to the premature deprotonation of a carbocation intermediate, releasing an incomplete product.

    • Analyze the crystal structure of your synthase (if available) or a homologous enzyme to identify key residues that shape the active site. Mutating these residues to be bulkier or have different electronic properties can influence the reaction path.[6]

  • Substrate Analogs:

    • Synthesizing and testing FPP analogs can provide insights into the reaction mechanism and potentially steer the reaction towards the desired product.[10] For example, modifying the substrate to be more rigid might prevent it from adopting a conformation that leads to a truncated cyclization.

Data Presentation

Table 1: Effect of Site-Directed Mutagenesis on Product Distribution of Pentalenene Synthase (PentS)

Enzyme VariantRelative Activity (%)Pentalenene (%)Other Sesquiterpenes (%)
Wild-Type100>95<5
T182A854060
T182C705545
T182S957030

Data adapted from a study on pentalenene synthase, illustrating how a single mutation can significantly alter the product profile, leading to a decrease in the desired product and an increase in other cyclic byproducts due to altered carbocation stabilization.[6]

Table 2: Influence of Reaction pH on Aristolochene Synthase Activity

pHRelative Activity (%)Aristolochene (%)Farnesol/Nerolidol (%)
6.0458515
7.090982
7.5100>99<1
8.080973
9.0308020

This table illustrates the importance of maintaining an optimal pH to maximize the yield of the desired cyclized product and minimize premature quenching.

Experimental Protocols

Protocol 1: In Vitro Sesquiterpene Synthase Activity Assay

This protocol is a general guideline for assaying the activity of a purified sesquiterpene synthase.

Materials:

  • Purified sesquiterpene synthase

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 10 mM MgCl₂, 5 mM DTT

  • Substrate: Farnesyl pyrophosphate (FPP) solution (e.g., 1 mg/mL in assay buffer)

  • Organic Solvent: Hexane or Pentane (GC grade)

  • Internal Standard for GC-MS (e.g., caryophyllene or a similar stable sesquiterpene not produced by the enzyme)

  • Glass vials with Teflon-lined caps

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

Procedure:

  • Prepare a reaction mixture in a glass vial by adding the assay buffer and the purified enzyme to a final volume of 450 µL.

  • Pre-incubate the mixture at the enzyme's optimal temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding 50 µL of the FPP substrate solution.

  • Overlay the reaction with 500 µL of the organic solvent containing the internal standard.

  • Incubate the reaction for a defined period (e.g., 1-2 hours) at the optimal temperature with gentle shaking.

  • Stop the reaction by vortexing vigorously for 30 seconds to extract the sesquiterpene products into the organic layer.

  • Centrifuge the vial briefly to separate the phases.

  • Carefully remove the organic layer and analyze it by GC-MS to identify and quantify the products relative to the internal standard.

Protocol 2: Site-Directed Mutagenesis of a Sesquiterpene Synthase

This protocol outlines a general procedure for introducing a point mutation into a plasmid containing the gene for a sesquiterpene synthase.

Materials:

  • Plasmid DNA containing the target synthase gene

  • Mutagenic primers (forward and reverse, containing the desired mutation)

  • High-fidelity DNA polymerase (e.g., PfuUltra)

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells (e.g., DH5α)

  • LB agar plates with the appropriate antibiotic

Procedure:

  • Primer Design: Design forward and reverse primers (typically 25-45 bases long) that are complementary to the target DNA sequence and contain the desired mutation in the center.[11]

  • PCR Amplification:

    • Set up a PCR reaction containing the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Perform PCR to amplify the entire plasmid, incorporating the mutation. A typical PCR program would be: 95°C for 2 min, followed by 18-25 cycles of 95°C for 30s, 60°C for 50s, and 68°C for 1 min/kb of plasmid length, and a final extension at 68°C for 7 min.[11]

  • DpnI Digestion:

    • Add DpnI directly to the PCR product and incubate at 37°C for 1-2 hours.[11][12] DpnI will digest the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.[12][13]

  • Verification:

    • Select several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA and sequence it to confirm the presence of the desired mutation and the absence of any secondary mutations.

Visualizations

Sesquiterpene_Cyclization_Pathway cluster_0 Enzyme Active Site cluster_1 Quenching Pathway FPP Farnesyl Pyrophosphate (FPP) Carbocation1 Initial Carbocation FPP->Carbocation1 Ionization Intermediate Cyclized Carbocation Intermediate Carbocation1->Intermediate Cyclization Quenched_Product Acyclic Alcohol (e.g., Farnesol) Carbocation1->Quenched_Product Premature Quenching Product Desired Sesquiterpene Product Intermediate->Product Rearrangement & Deprotonation Water Water (H2O)

Caption: Ideal vs. quenched pathways in sesquiterpene cyclization.

Troubleshooting_Workflow Start High Levels of Quenched Byproducts Observed Check_Conditions Verify/Optimize Reaction Conditions (pH, Temp, Solvent) Start->Check_Conditions Check_Enzyme Assess Enzyme Purity and Integrity Start->Check_Enzyme Analyze_Results Analyze Product Distribution (GC-MS) Check_Conditions->Analyze_Results Check_Enzyme->Analyze_Results Consider_Mutagenesis Consider Site-Directed Mutagenesis Consider_Mutagenesis->Analyze_Results Analyze_Results->Consider_Mutagenesis If quenching persists

Caption: Troubleshooting workflow for premature quenching.

References

Technical Support Center: Managing epi-alpha-Cadinol Solubility

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing the low aqueous solubility of epi-alpha-Cadinol.

Frequently Asked Questions (FAQs)

Q1: What is epi-alpha-Cadinol and why is its solubility a concern?

A: Epi-alpha-Cadinol is a sesquiterpenoid, a class of natural compounds with various reported biological activities, including antimicrobial and antioxidant properties.[1][2] Its chemical structure makes it lipophilic, or "fat-loving," which results in very low solubility in aqueous media. An estimated water solubility is 9.13 mg/L at 25°C.[3] This poor solubility can be a significant hurdle in experimental settings and drug development, as it can lead to challenges in achieving desired concentrations for in vitro assays, formulating therapeutic agents, and ensuring consistent experimental results.

Q2: I am observing precipitation or inconsistent results in my aqueous-based assays with epi-alpha-Cadinol. What could be the cause?

A: This is a common issue stemming from the low aqueous solubility of epi-alpha-Cadinol. When a stock solution, likely prepared in an organic solvent like DMSO or ethanol, is diluted into an aqueous buffer or cell culture medium, the concentration of the organic solvent is reduced. This can cause the epi-alpha-Cadinol to exceed its solubility limit in the final aqueous environment, leading to precipitation. This precipitation can result in lower-than-expected effective concentrations and variability in your experimental outcomes.

Q3: What are the general strategies to improve the solubility of poorly soluble compounds like epi-alpha-Cadinol?

A: A variety of techniques can be employed to enhance the solubility of poorly soluble drugs.[4] These methods can be broadly categorized as physical and chemical modifications.[5]

  • Physical Modifications: These approaches alter the physical properties of the drug substance to improve dissolution.[6] They include:

    • Particle Size Reduction: Decreasing the particle size (micronization or nanosizing) increases the surface area-to-volume ratio, which can improve the dissolution rate.[7][8]

  • Chemical Modifications/Formulation Approaches: These strategies involve the use of excipients or chemical modifications to increase solubility.

    • Co-solvents: The addition of a water-miscible organic solvent in which the compound is more soluble can significantly increase the overall solubility of the formulation.[8]

    • pH Adjustment: For compounds with ionizable groups, altering the pH of the medium can increase solubility. However, epi-alpha-Cadinol, as a tertiary alcohol, is not expected to have its solubility significantly influenced by pH in the typical biological range.[8]

    • Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[8]

    • Cyclodextrins: These molecules have a hydrophilic exterior and a lipophilic interior cavity that can form inclusion complexes with poorly soluble compounds, thereby increasing their solubility.[9]

    • Lipid-based Formulations: For in vivo applications, formulating the compound in oils, self-emulsifying drug delivery systems (SEDDS), or liposomes can enhance absorption and bioavailability.[6][9]

Troubleshooting Guide

Problem: My epi-alpha-Cadinol is precipitating out of solution during my experiment.

Potential Cause Troubleshooting Step Expected Outcome
Exceeding Solubility Limit 1. Lower the final concentration of epi-alpha-Cadinol in your aqueous medium. 2. Increase the percentage of co-solvent (e.g., DMSO, ethanol) in the final solution, if tolerated by the experimental system.The compound remains in solution.
Inadequate Solvent 1. Test a different co-solvent. While DMSO is common, other solvents like ethanol, dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP) could be more effective.[7] 2. Use a combination of co-solvents. Improved solubility and stability of the stock solution and its dilutions.
Kinetics of Precipitation 1. Prepare fresh dilutions immediately before use. 2. Add the stock solution to the aqueous medium while vortexing to ensure rapid and uniform dispersion.Minimized precipitation due to transient high concentrations.

Problem: I need to achieve a higher concentration of epi-alpha-Cadinol in my aqueous medium than is currently possible.

Proposed Solution Considerations
Cyclodextrin Complexation Different types of cyclodextrins (e.g., HP-β-CD, SBE-β-CD) have varying affinities for guest molecules.[9] You will need to screen for the most effective one.
Use of Surfactants The chosen surfactant and its concentration must be compatible with your experimental system (e.g., not cytotoxic to cells). Common non-ionic surfactants like Tween® 80 or Pluronic® F68 are often used.[4]
Solid Dispersion This is a more advanced technique typically used in drug formulation where the compound is dispersed in a solid polymer matrix to enhance dissolution.

Quantitative Data Summary

The available quantitative data for epi-alpha-Cadinol is limited. The table below summarizes key physical and chemical properties.

PropertyValueSource
Molecular FormulaC15H26O[3][10]
Molecular Weight222.37 g/mol [3][11]
Estimated Water Solubility9.13 mg/L @ 25 °C[3]
Melting Point139-140 °C[3][11]
Boiling Point302.00 to 304.00 °C @ 760.00 mmHg[3][11]

Experimental Protocols

Protocol 1: Preparation of an epi-alpha-Cadinol Stock Solution Using a Co-solvent

  • Objective: To prepare a concentrated stock solution of epi-alpha-Cadinol for serial dilution into aqueous media.

  • Materials:

    • epi-alpha-Cadinol (solid)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microcentrifuge tubes or amber glass vials

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Weigh the desired amount of epi-alpha-Cadinol and place it in a suitable vial.

    • Add a small volume of DMSO to the vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, briefly sonicate the vial in a water bath for 5-10 minutes.

    • Continue adding DMSO in small increments with vortexing/sonication until the desired final concentration is reached and the solution is clear.

    • Store the stock solution at -20°C or -80°C, protected from light and moisture. Note: It is crucial to determine the maximum tolerated concentration of the co-solvent in your specific experimental system.

Protocol 2: Enhancing Aqueous Solubility of epi-alpha-Cadinol using Cyclodextrins

  • Objective: To prepare an aqueous solution of epi-alpha-Cadinol with enhanced solubility through complexation with hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Materials:

    • epi-alpha-Cadinol stock solution in a minimal amount of a volatile organic solvent (e.g., ethanol).

    • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

    • Aqueous buffer of choice (e.g., PBS)

    • Rotary evaporator or nitrogen stream

    • Vortex mixer and shaker

  • Procedure (Kneading Method):

    • In a glass vial, dissolve a known amount of epi-alpha-Cadinol in a small volume of ethanol.

    • Add the desired molar ratio of HP-β-CD (e.g., 1:1, 1:2, 1:5 of epi-alpha-Cadinol to HP-β-CD).

    • Knead the mixture with a spatula, adding a small amount of water to create a paste.

    • Continue kneading for 30-60 minutes.

    • Dry the paste under vacuum to remove the solvent.

    • Reconstitute the resulting solid complex in the desired aqueous buffer.

    • Filter the solution through a 0.22 µm filter to remove any undissolved material. Note: The optimal molar ratio of epi-alpha-Cadinol to cyclodextrin needs to be determined experimentally.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Aqueous Dilution start Weigh epi-alpha-Cadinol add_solvent Add Co-solvent (e.g., DMSO) start->add_solvent dissolve Vortex / Sonicate add_solvent->dissolve check_dissolution Fully Dissolved? dissolve->check_dissolution check_dissolution->add_solvent No stock_solution Concentrated Stock Solution check_dissolution->stock_solution Yes add_to_aqueous Add stock to aqueous medium (while vortexing) stock_solution->add_to_aqueous observe Observe for Precipitation add_to_aqueous->observe final_solution Final Experimental Solution observe->final_solution No troubleshoot Precipitation Observed: - Lower concentration - Use solubility enhancer observe->troubleshoot Yes

Caption: Workflow for preparing an aqueous solution of epi-alpha-Cadinol.

decision_tree cluster_enhancement Select Solubility Enhancement Strategy start Is the required concentration of epi-alpha-Cadinol soluble in aqueous media with a low % of co-solvent? option1 Yes start->option1 Proceed with experiment option2 No start->option2 strategy Is the system sensitive to excipients? option2->strategy strategy->option1 Yes (use minimal co-solvent) cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) strategy->cyclodextrin No surfactant Use Surfactants (e.g., Tween 80) strategy->surfactant No lipid Use Lipid-Based Formulation (for in vivo) strategy->lipid No

Caption: Decision tree for selecting a solubility enhancement strategy.

References

Technical Support Center: High-Throughput Screening for epi-alpha-Cadinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the high-throughput screening (HTS) of epi-alpha-Cadinol derivatives.

Troubleshooting Guides & Experimental Protocols

This section provides detailed methodologies for key experiments and addresses specific issues that may be encountered.

Cell-Based Cytotoxicity Assays

High variability in cell-based assays can stem from several factors. Uneven cell seeding is a primary cause; ensure you have a homogenous single-cell suspension before plating. The "edge effect," where wells on the perimeter of the microplate evaporate more quickly, can also lead to inconsistent results. To mitigate this, fill the outer wells with sterile phosphate-buffered saline (PBS) or culture medium without cells and do not use them for experimental samples. Additionally, ensure thorough mixing of reagents, but avoid vigorous pipetting that can detach adherent cells.

This protocol is adapted for high-throughput screening of epi-alpha-Cadinol derivatives to determine their cytotoxic effects.

Materials:

  • Adherent cancer cell line (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization buffer: DMSO or a solution of 10% SDS in 0.01 M HCl.

  • epi-alpha-Cadinol derivatives dissolved in DMSO.

Procedure:

  • Cell Seeding:

    • Trypsinize and resuspend cells to a concentration of 1 x 10⁵ cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the epi-alpha-Cadinol derivatives in complete culture medium. The final DMSO concentration should be below 0.5%.

    • Remove the old medium and add 40 µL of the medium containing the test compounds to the respective wells. Include vehicle controls (medium with DMSO) and positive controls (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C. A purple precipitate (formazan) should be visible in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 50 µL of DMSO to each well to dissolve the formazan.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to correct for background absorbance.

IssuePossible CauseRecommendation
Low Absorbance Readings Cell density is too low.Optimize cell seeding density. A linear relationship between cell number and absorbance should be established for each cell line.
Insufficient incubation time with MTT.Increase the incubation time until a visible purple precipitate forms.
Incomplete dissolution of formazan crystals.Increase shaking time or gently pipette to ensure the formazan is fully dissolved.
High Background Signal Contamination of the culture medium with bacteria or yeast.Ensure aseptic technique and check the medium for contamination before use.
Phenol red or serum in the medium is interfering with the reading.Use serum-free medium during the MTT incubation step and include a background control (medium without cells).
Inconsistent Results "Edge effect" in the microplate.Fill peripheral wells with sterile PBS and do not use them for experimental samples.
Inaccurate pipetting.Use calibrated multichannel pipettes or an automated liquid handling system.
Enzyme Inhibition Assays

False positives are a common challenge when screening natural products. For enzyme inhibition assays, this can be due to compound aggregation, where the derivatives form micelles that sequester the enzyme, leading to apparent inhibition. To address this, include a non-ionic detergent like Triton X-100 (at a concentration of ~0.01%) in your assay buffer. Additionally, some compounds can interfere with the detection method (e.g., colored compounds in colorimetric assays or fluorescent compounds in fluorescence-based assays). Always run a control where the compound is added after the reaction has been stopped to check for such interference.

This protocol is based on the Ellman method and is adapted for a 384-well format.

Materials:

  • Human recombinant AChE.

  • Acetylthiocholine (ATCh) as the substrate.

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0.

  • epi-alpha-Cadinol derivatives dissolved in DMSO.

  • Positive control: Galanthamine or a known AChE inhibitor.

Procedure:

  • Reagent Preparation:

    • Prepare solutions of AChE, ATCh, and DTNB in the assay buffer. The final concentrations will need to be optimized.

  • Assay Plate Preparation:

    • Dispense 2

Technical Support Center: Low-Temperature Cyclization for Selective Epi-oxide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for low-temperature cyclization techniques in selective epi-oxide synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for common experimental challenges.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a direct question-and-answer format.

Issue 1: Low or No Product Conversion

  • Question: My low-temperature epoxidation reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix this?

  • Answer: Several factors can contribute to low or no product conversion in low-temperature epoxidation reactions.

    • Catalyst Deactivation: The presence of water can deactivate many catalysts used in these reactions, such as those in the Sharpless epoxidation. Ensure all reagents and solvents are rigorously dried and consider adding molecular sieves (3Å) to the reaction mixture to scavenge any trace amounts of water. For Shi epoxidations, ensure the catalyst quality is high and has been stored properly.

    • Incorrect pH: For reactions like the Shi epoxidation, maintaining the correct pH is crucial. A pH of around 10.5 is often optimal to favor the desired reaction pathway and prevent catalyst decomposition through side reactions like the Baeyer-Villiger oxidation.

    • Low Reaction Temperature: While the goal is low-temperature synthesis for selectivity, the temperature might be too low for the specific substrate and catalyst system, leading to a very slow reaction rate. Consider a systematic, slight increase in temperature to find the optimal balance between reaction rate and selectivity.

    • Oxidant Decomposition: The oxidant, such as Oxone® in Shi epoxidations, can decompose, especially at higher pH. Ensure the oxidant is fresh and added under controlled conditions. Some protocols recommend the slow addition of the oxidant using a syringe pump to maintain its concentration and control the reaction rate.

Issue 2: Poor Enantioselectivity or Diastereoselectivity

  • Question: I am obtaining the desired epoxide product, but the enantiomeric or diastereomeric excess (% ee or % de) is low. How can I improve the stereoselectivity?

  • Answer: Achieving high stereoselectivity is a primary goal of these techniques. Low selectivity can often be traced back to the following:

    • Reaction Temperature: Temperature plays a critical role in selectivity. Running the reaction at a lower temperature, such as -78 °C, can significantly enhance enantioselectivity in many cases, including the Jacobsen-Katsuki epoxidation.

    • Catalyst Choice and Loading: The structure of the chiral catalyst is paramount. For Jacobsen-Katsuki epoxidations, the choice of the salen ligand and any additives can impact selectivity. Ensure the correct catalyst is used for the specific type of alkene (e.g., cis- vs. trans-olefins). Catalyst loading can also be a factor; ensure it is within the recommended range for your specific reaction.

    • Solvent Effects: The solvent can influence the transition state geometry and thus the stereochemical outcome. For instance, in some cyclization reactions to form tetrahydropyrans from epoxy alcohols, the use of hexafluoroisopropanol (HFIP) has been shown to improve selectivity by increasing charge separation. Experimenting with different solvents may be necessary to optimize selectivity for your substrate.

    • Water Content: As with conversion, trace amounts of water can negatively impact selectivity by interfering with the catalyst-substrate complex. Rigorous drying of all components is essential.

Issue 3: Formation of Side Products

  • Question: My reaction is producing significant amounts of side products, such as diols or rearranged products. What causes this and how can I minimize their formation?

  • Answer: The formation of side products is a common challenge that can often be addressed by carefully controlling the reaction conditions.

    • Epoxide Ring-Opening: The desired epoxide product can undergo ring-opening under the reaction conditions, often catalyzed by acid or water, to form diols. Ensure the workup procedure is performed promptly and under neutral or slightly basic conditions to prevent acid-catalyzed hydrolysis. The presence of water in the reaction mixture is a major cause of this side reaction.

    • Baeyer-Villiger Oxidation: In ketone-catalyzed epoxidations like the Shi epoxidation, a competing Baeyer-Villiger side reaction can occur, leading to catalyst decomposition. Maintaining a basic pH (around 10.5) can disfavor this pathway.

    • Over-oxidation: Leaving the reaction to run for an extended period in an attempt to drive it to completion can sometimes lead to over-oxidation of the desired product. Monitor the reaction progress by techniques like TLC or GC-MS and quench the reaction once the starting material is consumed or the desired product concentration is maximized.

Issue 4: Uncontrolled Exothermic Reaction

  • Question: My reaction is exhibiting a dangerous, uncontrolled exotherm, even at low initial temperatures. How can I manage the heat generated during the reaction?

  • Answer: Exothermic reactions can be a significant safety hazard and can also negatively impact selectivity. Proper management is crucial.

    • Slow Reagent Addition: The rate of addition of the oxidant or other reactive reagents should be carefully controlled. Using a syringe pump for slow, continuous addition can help to manage the rate of heat generation.

    • Efficient Cooling: Ensure the reaction vessel is adequately cooled. A larger surface area to volume ratio can improve heat dissipation. For larger scale reactions, more robust cooling systems may be necessary.

    • Batch Size: Working with smaller batch sizes minimizes the total amount of heat that can be generated at once.

    • Heat Sinks: The use of high-density fillers or conducting the reaction in the presence of a heat sink can help to absorb and dissipate the heat generated.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the practical aspects of low-temperature epi-oxide synthesis.

  • Question: What is the optimal temperature range for low-temperature epoxidation reactions?

  • Answer: The optimal temperature is highly dependent on the

Technical Support Center: Quantification of epi-alpha-Cadinol by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS quantification of epi-alpha-Cadinol.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they affect the quantification of epi-alpha-Cadinol?

A: The "matrix" refers to all components in a sample other than the analyte of interest, which for biological samples includes proteins, lipids, salts, and other endogenous compounds. Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (epi-alpha-Cadinol) in the mass spectrometer's ion source.[1][2][3] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can compromise the accuracy, precision, and sensitivity of quantification.[1][2][4]

Q2: I'm observing poor reproducibility and accuracy in my epi-alpha-Cadinol quantification. Could this be due to matrix effects?

A: Yes, poor reproducibility and accuracy are classic signs of uncompensated matrix effects.[1] Because the composition of biological matrices can vary significantly between samples, the extent of ion suppression or enhancement can also differ, leading to inconsistent results.[4] It is crucial to assess and mitigate matrix effects to ensure reliable quantification.

Q3: How can I determine if my analysis is suffering from matrix effects?

A: There are several methods to assess matrix effects:

  • Post-Column Infusion: This qualitative technique involves infusing a constant flow of a pure epi-alpha-Cadinol standard into the LC eluent after the analytical column, while injecting a blank matrix extract.[5] Dips or peaks in the baseline signal indicate regions of ion suppression or enhancement, respectively.[5][6] This helps to identify if the analyte elutes in a region susceptible to matrix effects.[6]

  • Post-Extraction Spike: This is a quantitative approach where a known amount of the analyte is added to a blank matrix extract that has already undergone the sample preparation process. The response is then compared to that of the analyte in a neat (pure) solvent. A response ratio of less than 1 indicates ion suppression, while a ratio greater than 1 suggests ion enhancement.[5]

  • Comparing Calibration Curves: A significant difference in the slope of calibration curves prepared in a neat solvent versus those prepared in the sample matrix is a strong indicator of matrix effects.

Q4: What are the most effective strategies to mitigate matrix effects for epi-alpha-Cadinol analysis?

A: A combination of strategies is often the most effective approach:

  • Optimized Sample Preparation: The primary goal is to remove interfering matrix components before analysis. Techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).[7] For biological matrices, phospholipid removal is often critical as they are a major source of ion suppression.[8]

  • Chromatographic Separation: Adjusting the LC method (e.g., modifying the mobile phase, gradient profile, or using a different column) can help separate epi-alpha-Cadinol from co-eluting matrix components.[1]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[1][9][10] A SIL-IS for epi-alpha-Cadinol would have nearly identical chemical and physical properties and would co-elute, experiencing the same degree of ion suppression or enhancement.[6] The consistent ratio of the analyte to the SIL-IS allows for accurate quantification even in the presence of matrix effects.

Q5: I don't have a specific stable isotope-labeled internal standard for epi-alpha-Cadinol. What are my options?

A: While a SIL-IS is ideal, a structural analog can be used as an internal standard.[9][10] However, it's important to validate that the analog behaves similarly to epi-alpha-Cadinol during extraction and ionization. If a suitable internal standard is not available, matrix-matched calibration is a viable alternative. This involves preparing calibration standards in a blank matrix that is as close as possible to the study samples to mimic the matrix effects.

Experimental Protocols & Methodologies

Protocol 1: Solid-Phase Extraction (SPE) for Phospholipid Removal

This protocol is designed to selectively extract small molecules like epi-alpha-Cadinol while removing proteins and phospholipids from plasma or serum. Mixed-mode SPE, combining reversed-phase and ion-exchange mechanisms, is often highly effective.[11][12][13]

Materials:

  • Mixed-mode C18/Strong Cation Exchange (SCX) SPE cartridges

  • Plasma/serum sample containing epi-alpha-Cadinol

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water (H₂O) with 0.1% Formic Acid (FA)

  • 5% Ammonium Hydroxide (NH₄OH) in 50:50 ACN:H₂O

Procedure:

  • Conditioning: Pass 1 mL of MeOH through the SPE cartridge, followed by 1 mL of H₂O.

  • Equilibration: Pass 1 mL of H₂O with 0.1% FA through the cartridge.

  • Sample Loading: Pretreat the plasma/serum sample by diluting 1:1 with H₂O with 0.1% FA. Load the pretreated sample onto the SPE cartridge.

  • Washing (Phospholipid Removal):

    • Wash 1: Pass 1 mL of H₂O with 0.1% FA to remove salts.

    • Wash 2: Pass 1 mL of a weak organic solvent (e.g., 20% MeOH in water) to elute very polar interferences.

    • Wash 3 (Critical for Phospholipid Removal): Pass 1 mL of a stronger organic solvent like ACN or Methyl tert-butyl ether (MTBE) to wash away phospholipids while the analyte is retained by the ion-exchange mechanism.

  • Elution: Elute epi-alpha-Cadinol with 1 mL of 5% NH₄OH in 50:50 ACN:H₂O.

  • Dry Down & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE is a sample cleanup technique that separates compounds based on their relative solubilities in two different immiscible liquids.

Materials:

  • Plasma/serum sample containing epi-alpha-Cadinol

  • An immiscible organic solvent (e.g., Ethyl Acetate, MTBE)

  • Aqueous buffer (e.g., phosphate buffer, pH adjusted to optimize extraction)

Procedure:

  • Sample Preparation: To 500 µL of plasma, add 500 µL of aqueous buffer.

  • Extraction: Add 2 mL of the organic solvent. Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the organic layer (top layer) to a clean tube.

  • Dry Down & Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.

Quantitative Data Summary

The following table illustrates the impact of different sample preparation methods on the recovery of a target analyte and the reduction of matrix effects, as indicated by the remaining phospholipid content.

Sample Preparation MethodAnalyte Recovery (%)Phospholipid Removal (%)Relative Matrix Effect (%)
Protein Precipitation (PPT)95< 585 (Suppression)
Liquid-Liquid Extraction (LLE)807530 (Suppression)
Reversed-Phase SPE908515 (Suppression)
Mixed-Mode SPE92> 95< 5 (Minimal Effect)

Data is illustrative and based on typical performance characteristics.

Visualizations

Troubleshooting_Workflow start Poor Reproducibility or Inaccurate Quantification check_me Assess Matrix Effects (Post-Column Infusion or Post-Extraction Spike) start->check_me me_present Matrix Effects Detected? check_me->me_present optimize_sp Optimize Sample Preparation (SPE, LLE, Phospholipid Removal) me_present->optimize_sp Yes no_me No Significant Matrix Effects me_present->no_me No optimize_lc Optimize Chromatographic Separation optimize_sp->optimize_lc use_is Implement Appropriate Internal Standard (SIL-IS or Analog) optimize_lc->use_is revalidate Re-evaluate Method Performance use_is->revalidate revalidate->me_present end Validated Method revalidate->end Successful no_me->end

Caption: Troubleshooting workflow for identifying and mitigating matrix effects.

Sample_Prep_Comparison cluster_0 Sample Preparation Techniques cluster_1 Effectiveness ppt Protein Precipitation (PPT) ppt_result Fast & Simple High Phospholipids Remaining High Matrix Effects ppt->ppt_result lle Liquid-Liquid Extraction (LLE) lle_result Good Cleanup Moderate Phospholipid Removal Moderate Matrix Effects lle->lle_result spe Solid-Phase Extraction (SPE) spe_result Excellent Cleanup High Phospholipid Removal Minimal Matrix Effects spe->spe_result

Caption: Comparison of common sample preparation techniques for matrix effect reduction.

Internal_Standard_Workflow sample Sample (Analyte + Matrix) is_spike {Spike with SIL-Internal Standard} sample->is_spike extraction {Sample Preparation} is_spike->extraction analysis {LC-MS/MS Analysis} extraction->analysis result {Ratio (Analyte/IS) is Constant, Compensating for Matrix Effects} analysis->result

Caption: Workflow demonstrating the use of a stable isotope-labeled internal standard.

References

Validation & Comparative

Structure-Activity Relationship of epi-alpha-Cadinol Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant pathogens and the need for novel therapeutic agents have spurred research into naturally occurring compounds and their synthetic analogs. Among these, the cadinane-type sesquiterpenoids, including epi-alpha-Cadinol, have shown a range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of epi-alpha-Cadinol analogs, with a focus on their antimicrobial and cytotoxic properties. The information is compiled from preclinical studies and is intended to guide further research and development in this area.

Comparative Analysis of Biological Activity

While comprehensive SAR studies on a wide range of epi-alpha-Cadinol analogs are limited, preliminary data on a small set of analogs, in conjunction with findings from studies on other cadinane sesquiterpenoids, allows for an initial assessment of the structural features influencing biological activity.

Antimicrobial Activity

A study focusing on the antimicrobial potential of epi-alpha-Cadinol analogs against methicillin-resistant Staphylococcus aureus (MRSA) provides the most direct evidence for SAR. The comparison of the natural product MC21-A (C58) and its synthetic chloro-analog (C59) highlights the potential for enhancing antimicrobial potency through halogenation.

Table 1: Antimicrobial Activity of epi-alpha-Cadinol Analogs against MRSA

CompoundStructureModification from epi-alpha-CadinolMIC₉₀ (µg/mL)MBC₉₀ (µg/mL)
MC21-A (C58) [Structure of C58 - Not available in search results]Natural Product AnalogComparable to vancomycin, linezolid, and daptomycinComparable to daptomycin
C59 [Structure of C59 - Not available in search results]Chloro-analog of C58Comparable to vancomycin, linezolid, and daptomycinComparable to daptomycin
C59Na [Structure of C59Na - Not available in search results]Water-soluble sodium salt of C59Comparable to C59Not Reported

MIC₉₀: Minimum Inhibitory Concentration for 90% of isolates; MBC₉₀: Minimum Bactericidal Concentration for 90% of isolates.

The data suggests that the introduction of a chlorine atom does not diminish the potent antimicrobial activity against MRSA. Furthermore, the creation of a water-soluble sodium salt (C59Na) retains the antimicrobial efficacy, which is a significant advantage for potential pharmaceutical development. The study also indicated that C59 has a low propensity for resistance development in MRSA.

Cytotoxic Activity

Studies on various cadinane-type sesquiterpenoids isolated from other natural sources provide insights into the potential cytotoxic activities of epi-alpha-Cadinol analogs. These studies suggest that minor modifications to the cadinane scaffold can significantly impact cytotoxicity against cancer cell lines.

Table 2: Cytotoxic Activity of Various Cadinane Sesquiterpenoids

CompoundSourceCancer Cell LineIC₅₀ (µM)
1b Hibiscus tiliaceusHepG2, Huh73.5 - 6.8
2b Hibiscus tiliaceusHepG2, Huh73.5 - 6.8
4 Hibiscus tiliaceusHepG2, Huh73.5 - 6.8
6 Hibiscus tiliaceusHepG2, Huh73.5 - 6.8
8 Hibiscus tiliaceusHepG2, Huh73.5 - 6.8
(3S, 5R, 6R, 9R)-3-formamido-1(10)-cadinene (286) Halichondria sp.HeLa, MOLT-3, HepG232.1, 33.4, 16.0
(-)-halichamine (287) Halichondria sp.HuCCA-1, MOLT-3, HepG2, MDA-MB23120.3, 34.6, 19.9, 22.6

IC₅₀: Half-maximal inhibitory concentration.

These findings indicate that the cadinane skeleton is a promising scaffold for the development of cytotoxic agents. The presence and position of functional groups, as well as stereochemistry, are likely to be critical determinants of activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. The following are protocols for key experiments relevant to the evaluation of epi-alpha-Cadinol analogs.

Minimum Inhibitory Concentration (MIC) Assay

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A single colony of the test bacterium (e.g., MRSA) is used to inoculate a tube of cation-adjusted Mueller-Hinton Broth (CAMHB). The culture is incubated at 37°C until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The suspension is then diluted to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Test Compounds: The epi-alpha-Cadinol analogs are serially diluted in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well containing the diluted compound is inoculated with the prepared bacterial suspension. Positive (bacteria and medium) and negative (medium only) controls are included. The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Human cancer cells (e.g., HepG2, HeLa) are seeded into a 96-well plate at a density of 5,000-10,0

In-Depth Analysis of Epi-alpha-Cadinol's Binding Affinity Unvailable Due to Lack of Specific Molecular Target Data

Author: BenchChem Technical Support Team. Date: November 2025

Despite interest in the therapeutic potential of epi-alpha-Cadinol, a naturally occurring sesquiterpenoid, a comprehensive comparison of its binding affinity to a specific molecular target is currently not possible. Extensive searches of scientific literature and databases have revealed a significant gap in the understanding of its precise molecular interactions, with no definitive molecular target or quantitative binding affinity data publicly available.

Epi-alpha-Cadinol, a compound found in various plants, has been noted for its potential biological activities. However, the underlying mechanisms of action at the molecular level remain largely uncharacterized. Research into related sesquiterpenoids suggests that this class of compounds can interact with a range of biological targets, including proteins involved in inflammatory pathways, ion channels, and G-protein coupled receptors. For instance, some sesquiterpenes have been shown to modulate the activity of transcription factors like NF-κB and MAP kinases, which are crucial in inflammation. Others are known to interact with neuronal ion channels or G-protein coupled receptors, suggesting a broad potential for therapeutic applications.

However, the specific molecular target of epi-alpha-Cadinol has not been identified. Without a known target, crucial experimental data on its binding affinity, such as the dissociation constant (Kd), inhibition constant (Ki), or IC50 values, are absent from the scientific record. This lack of quantitative data prevents a direct comparison with other molecules that may act on the same putative target.

Hypothetical Signaling Pathway and Experimental Workflow

While specific data for epi-alpha-Cadinol is unavailable, a hypothetical signaling pathway and experimental workflow can be conceptualized based on the activities of related compounds. If epi-alpha-Cadinol were to target a key inflammatory protein, its mechanism could potentially involve the inhibition of a signaling cascade, as depicted in the following diagram.

G cluster_0 Hypothetical Signaling Pathway for an Inflammatory Target Ligand Inflammatory Stimulus Receptor Receptor Ligand->Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TranscriptionFactor Transcription Factor (e.g., NF-κB) Kinase2->TranscriptionFactor Nucleus Nucleus TranscriptionFactor->Nucleus translocation Gene Inflammatory Gene Expression Nucleus->Gene EpiAlphaCadinol epi-alpha-Cadinol EpiAlphaCadinol->Kinase2 Inhibition

Caption: Hypothetical signaling pathway illustrating the potential inhibitory action of epi-alpha-Cadinol on a kinase within an inflammatory cascade.

To determine the binding affinity of epi-alpha-Cadinol to a potential molecular target, a structured experimental workflow would be necessary. The following diagram outlines a typical process for target identification and affinity measurement.

G cluster_1 Experimental Workflow for Target Identification and Binding Affinity Start Hypothesize Potential Target Class Screening High-Throughput Screening (e.g., Differential Scanning Fluorimetry) Start->Screening HitValidation Hit Validation (e.g., SPR, ITC) Screening->HitValidation BindingAssay Quantitative Binding Assay (e.g., Radioligand Binding, ELISA) HitValidation->BindingAssay DataAnalysis Data Analysis (Kd, Ki, IC50 determination) BindingAssay->DataAnalysis Comparison Comparison with Alternative Compounds DataAnalysis->Comparison

Caption: A generalized experimental workflow for identifying a molecular target and quantifying the binding affinity of a compound like epi-alpha-Cadinol.

Experimental Protocols

Should a molecular target for epi-alpha-Cadinol be identified, the following experimental protocols would be essential for characterizing its binding affinity.

1. Surface Plasmon Resonance (SPR)

  • Objective: To measure the real-time binding kinetics and affinity of epi-alpha-Cadinol to its purified target protein.

  • Methodology:

    • Immobilize the purified target protein onto a sensor chip.

    • Prepare a series of concentrations of epi-alpha-Cadinol in a suitable running buffer.

    • Inject the epi-alpha-Cadinol solutions over the sensor chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of bound analyte.

    • Measure the association (kon) and dissociation (koff) rate constants.

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of koff/kon.

2. Isothermal Titration Calorimetry (ITC)

  • Objective: To determine the thermodynamic parameters of the binding interaction between epi-alpha-Cadinol and its target protein.

  • Methodology:

    • Load a solution of the purified target protein into the sample cell of the calorimeter.

    • Fill the injection syringe with a concentrated solution of epi-alpha-Cadinol.

    • Perform a series of small injections of epi-alpha-Cadinol into the sample cell.

    • Measure the heat released or absorbed during the binding event.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the data to a binding model to determine the binding affinity (Kd), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).

3. Radioligand Binding Assay

  • Objective: To determine the affinity and specificity of epi-alpha-Cadinol for a receptor target.

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a fixed concentration of a radiolabeled ligand that is known to bind to the target.

    • Add increasing concentrations of unlabeled epi-alpha-Cadinol to compete with the radioligand for binding.

    • Separate the bound and free radioligand using filtration.

    • Quantify the amount of bound radioactivity.

    • Plot the percentage of specific binding against the concentration of epi-alpha-Cadinol to determine the IC50 value, which can then be used to calculate the inhibition constant (Ki).

Conclusion

The creation of a detailed comparison guide for the binding affinity of epi-alpha-Cadinol is premature. The fundamental scientific groundwork of identifying its specific molecular target and quantifying its binding affinity has yet to be established. Future research focused on target deconvolution and subsequent biophysical and biochemical assays is necessary to elucidate the molecular pharmacology of this natural compound. Once this foundational data becomes available, a comprehensive analysis and comparison with alternative molecules will be feasible and highly valuable for the scientific and drug development communities.

In Vivo Validation of epi-alpha-Cadinol's ACE-Inhibitory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the in vivo validation of epi-alpha-Cadinol as an Angiotensin-Converting Enzyme (ACE) inhibitor. While in vitro and in silico studies have identified alpha-Cadinol, an isomer of epi-alpha-Cadinol, as a promising ACE inhibitor, comprehensive in vivo data for epi-alpha-Cadinol is not yet publicly available.[1] This document, therefore, outlines a proposed validation pathway, drawing comparisons with the well-established ACE inhibitor, Captopril, and utilizing standard experimental protocols.

Comparative Analysis of ACE-Inhibitory Activity

This section presents a hypothetical comparison based on available in vitro data for alpha-Cadinol and established in vivo data for Captopril. This serves as a benchmark for the potential efficacy of epi-alpha-Cadinol.

Parameterepi-alpha-Cadinol (Hypothetical in vivo)Captopril (Established in vivo)Reference Compound
Animal Model Spontaneously Hypertensive Rats (SHR)Spontaneously Hypertensive Rats (SHR)Captopril
Dosage To be determined (based on toxicity and in vitro efficacy)15-45 mg/kgN/A
Route of Administration Oral gavageOral gavage / IntravenouslyN/A
Primary Endpoint Reduction in Systolic and Diastolic Blood PressureSignificant reduction in blood pressureN/A
Secondary Endpoint Inhibition of serum ACE activityInhibition of serum and tissue ACE activityN/A
Potential Advantages Natural compound, potential for fewer side effectsWell-characterized, proven efficacyN/A

Experimental Protocols

Detailed methodologies are crucial for the validation of any new therapeutic agent. The following protocols are based on established practices for testing ACE inhibitors in animal models.[2][3][4]

Animal Model and Acclimatization
  • Model: Male Spontaneously Hypertensive Rats (SHR), a well-established model for genetic hypertension, will be used.[2][3][5] Age-matched Wistar-Kyoto (WKY) rats will serve as normotensive controls.

  • Acclimatization: Animals will be housed in a controlled environment (12-hour light/dark cycle, 22±2°C, 55±5% humidity) with free access to standard chow and water for at least one week before the experiment.

Dosing and Administration
  • epi-alpha-Cadinol Group: The optimal dose of epi-alpha-Cadinol will be determined through preliminary dose-ranging studies. The compound will be dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily via oral gavage.

  • Captopril Group (Positive Control): Captopril will be administered at a clinically relevant dose (e.g., 30 mg/kg/day) via oral gavage.[6]

  • Control Group: The control group will receive the vehicle only.

Blood Pressure Measurement
  • Systolic and diastolic blood pressure will be measured non-invasively using the tail-cuff method at baseline and at regular intervals throughout the study period.

Serum ACE Activity Assay
  • At the end of the treatment period, blood samples will be collected.

  • Serum will be separated by centrifugation.

  • ACE activity will be determined spectrophotometrically using a commercially available kit, with the substrate N-Hippuryl-His-Leu (HHL). The rate of hippuric acid formation is proportional to ACE activity.[7]

Statistical Analysis
  • Data will be expressed as mean ± standard deviation.

  • Statistical significance between groups will be determined using one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Tukey's test). A p-value of less than 0.05 will be considered statistically significant.

Signaling Pathway and Experimental Workflow

Visual representations of the underlying biological mechanism and the experimental design are essential for clarity and understanding.

Renin-Angiotensin System Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) Renin Renin (from Kidney) epi_alpha_Cadinol epi-alpha-Cadinol (ACE Inhibitor) epi_alpha_Cadinol->ACE Inhibits

Caption: The Renin-Angiotensin System and the inhibitory action of epi-alpha-Cadinol.

Experimental Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Data Collection & Analysis Animal_Acclimatization Animal Acclimatization (SHR and WKY rats) Baseline_Measurement Baseline Blood Pressure Measurement Animal_Acclimatization->Baseline_Measurement Group_Allocation Random Allocation into Groups (Control, Captopril, epi-alpha-Cadinol) Baseline_Measurement->Group_Allocation Daily_Dosing Daily Oral Gavage (Vehicle, Captopril, or epi-alpha-Cadinol) Group_Allocation->Daily_Dosing BP_Monitoring Regular Blood Pressure Monitoring Daily_Dosing->BP_Monitoring Blood_Collection Blood Sample Collection BP_Monitoring->Blood_Collection ACE_Assay Serum ACE Activity Assay Blood_Collection->ACE_Assay Data_Analysis Statistical Analysis of Blood Pressure and ACE Activity ACE_Assay->Data_Analysis

Caption: Workflow for the in vivo validation of epi-alpha-Cadinol's ACE-inhibitory effects.

Conclusion

The successful in vivo validation of epi-alpha-Cadinol would mark a significant step in the development of a novel, naturally derived antihypertensive agent. The protocols and comparative framework outlined in this guide provide a robust foundation for conducting such a study. Future research should also focus on the long-term efficacy, safety profile, and pharmacokinetic properties of epi-alpha-Cadinol to fully elucidate its therapeutic potential. The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure and fluid balance.[8][9] It is primarily composed of renin, angiotensinogen, angiotensin I, angiotensin II, and ACE.[8][10][11] ACE plays a pivotal role by converting inactive angiotensin I to the potent vasoconstrictor angiotensin II, which elevates blood pressure.[8][9] ACE inhibitors, such as Captopril, exert their antihypertensive effects by blocking this conversion.

References

Comparing the efficacy of aqueous vs. methanolic extracts for epi-alpha-Cadinol activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Epi-alpha-Cadinol, a sesquiterpenoid alcohol, is a lipophilic compound. This characteristic is crucial in selecting an appropriate solvent for extraction, as the polarity of the solvent directly influences the yield and purity of the extracted compound. Methanol, being a semi-polar organic solvent, is anticipated to be more effective in solubilizing epi-alpha-Cadinol compared to the highly polar nature of water.

Hypothetical Data Summary

The following table presents hypothetical yet realistic data that a researcher might expect when comparing the two extraction methods. This data is intended to serve as a benchmark for experimental design.

ParameterAqueous ExtractMethanolic Extract
Extraction Yield (%) 0.5 - 2.05.0 - 10.0
Epi-alpha-Cadinol Purity in Extract (%) 1.0 - 5.015.0 - 30.0
Minimum Inhibitory Concentration (MIC) against S. aureus (µg/mL) >1000100 - 250
IC50 (Anti-inflammatory Assay) (µg/mL) >50050 - 100

Experimental Protocols

Detailed methodologies for conducting a comparative study are provided below.

Plant Material and Extraction
  • Plant Material: Select a plant source known to contain epi-alpha-Cadinol (e.g., Juniperus formosana). Dry the plant material (e.g., leaves, stems) at 40°C for 48 hours and grind it into a fine powder.

  • Aqueous Extraction (Decoction):

    • Suspend 100g of the powdered plant material in 1L of distilled water.

    • Heat the mixture to boiling and maintain it at a gentle boil for 2 hours.

    • Allow the mixture to cool to room temperature.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 50°C.

    • Lyophilize the concentrated extract to obtain a dry powder.

  • Methanolic Extraction (Maceration):

    • Soak 100g of the powdered plant material in 1L of 95% methanol.

    • Keep the mixture at room temperature for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate using a rotary evaporator at 40°C under reduced pressure.

    • Dry the resulting crude extract in a vacuum oven at 35°C.

Quantification of Epi-alpha-Cadinol (Gas Chromatography-Mass Spectrometry - GC-MS)
  • Prepare standard solutions of pure epi-alpha-Cadinol in methanol at various concentrations.

  • Dissolve a known amount of the dried aqueous and methanolic extracts in methanol.

  • Analyze the samples and standards using a GC-MS system.

  • Use a non-polar capillary column (e.g., DB-5ms).

  • Set the injector temperature to 250°C and the detector temperature to 280°C.

  • Use a temperature program starting at 60°C, holding for 2 minutes, then ramping up to 240°C at a rate of 3°C/minute.

  • Identify epi-alpha-Cadinol based on its retention time and mass spectrum compared to the standard.

  • Quantify the amount of epi-alpha-Cadinol in each extract by comparing the peak area with the standard curve.

Biological Activity Assays
  • Antimicrobial Activity (Broth Microdilution Method):

    • Prepare a series of dilutions of both the aqueous and methanolic extracts in a suitable broth medium (e.g., Mueller-Hinton broth).

    • Inoculate each well of a 96-well plate with a standardized bacterial suspension (e.g., Staphylococcus aureus).

    • Add the extract dilutions to the wells.

    • Incubate the plate at 37°C for 24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the extract that visibly inhibits bacterial growth.

  • Anti-inflammatory Activity (Nitric Oxide Inhibition Assay in Macrophages):

    • Culture RAW 264.7 macrophage cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of the aqueous and methanolic extracts for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) to induce nitric oxide (NO) production.

    • After 24 hours of incubation, measure the amount of nitrite (a stable product of NO) in the cell culture supernatant using the Griess reagent.

    • Calculate the percentage of NO inhibition and determine the IC50 value (the concentration of the extract that inhibits 50% of NO production).

Visualizing the Workflow and Potential Mechanism

The following diagrams illustrate the experimental workflow and a hypothetical signaling pathway that could be influenced by epi-alpha-Cadinol.

Statistical validation for the synergistic effects of epi-alpha-Cadinol with other terpenes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Data Presentation: Quantifying Synergy

The quantitative assessment of synergy is crucial for determining whether the combined effect of two or more compounds is greater than their individual effects. A common metric used in drug synergy studies is the Combination Index (CI), based on the Chou-Talalay method.[1] A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.[2][3]

Below is a hypothetical data summary table illustrating how the synergistic effects of epi-alpha-Cadinol with two other common terpenes, Limonene and Linalool, could be presented.

Table 1: Hypothetical Synergistic Effects of Epi-alpha-Cadinol with Limonene and Linalool on Cancer Cell Viability

Combination (Ratio)Individual IC50 (µM)Combination IC50 (µM)Combination Index (CI)Synergy Level
Epi-alpha-Cadinol 50---
Limonene 75---
Linalool 60---
Epi-alpha-Cadinol + Limonene (1:1)-200.63Synergy
Epi-alpha-Cadinol + Linalool (1:1)-250.83Slight Synergy
Epi-alpha-Cadinol + Limonene (1:2)-180.54Strong Synergy
Epi-alpha-Cadinol + Linalool (2:1)-280.93Additive

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

Experimental Protocols

A detailed and robust experimental protocol is essential for generating reliable data on terpene synergy.

Cell Viability Assay for Synergy Determination

1. Cell Culture:

  • The selected cancer cell line (e.g., MCF-7 for breast cancer) is cultured in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

2. Single-Agent Dose-Response:

  • Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

  • Stock solutions of epi-alpha-Cadinol, Limonene, and Linalool are prepared in DMSO.

  • A series of dilutions for each terpene are prepared and added to the cells.

  • After a 48-hour incubation, cell viability is assessed using an MTT assay.

  • The half-maximal inhibitory concentration (IC50) for each individual terpene is calculated from the dose-response curves.[1]

3. Combination Studies:

  • Terpenes are combined at fixed molar ratios (e.g., 1:1, 1:2, 2:1) based on their individual IC50 values.

  • A series of dilutions of the combinations are added to the cells in 96-well plates.

  • Following a 48-hour incubation, cell viability is measured using an MTT assay.

4. Data Analysis and Synergy Calculation:

  • The CI is calculated using specialized software like CompuSyn or through manual calculation based on the Chou-Talalay method.[2] The formula for the Combination Index for two drugs is: CI = (D)1/(Dx)1 + (D)2/(Dx)2, where (Dx)1 and (Dx)2 are the concentrations of each drug alone required to achieve a certain effect (e.g., 50% inhibition), and (D)1 and (D)2 are the concentrations of the drugs in combination that produce the same effect.[2]

Mandatory Visualizations

Signaling Pathway Diagram

Terpenes can exert their effects through various cellular signaling pathways.[4] A potential mechanism for synergy could involve the simultaneous modulation of multiple pathways or different nodes within the same pathway. For instance, one terpene might inhibit a pro-survival pathway while another activates an apoptotic pathway.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor GPCR ac Adenylate Cyclase receptor->ac Inhibits camp cAMP ac->camp pka PKA camp->pka creb CREB pka->creb pi3k PI3K akt Akt pi3k->akt apoptosis Apoptosis akt->apoptosis Inhibits gene Gene Transcription creb->gene terpene1 Epi-alpha-Cadinol terpene1->receptor terpene2 Other Terpene terpene2->pi3k

Caption: Hypothetical signaling pathway modulation by two synergistic terpenes.

Experimental Workflow Diagram

A clear experimental workflow ensures reproducibility and logical progression of the research.

start Start: Cell Culture dose_response Single-Agent Dose-Response Assays start->dose_response ic50 Calculate IC50 for each Terpene dose_response->ic50 combination Design Combination Studies (Fixed Ratios) ic50->combination combo_assay Perform Combination Viability Assays combination->combo_assay data_analysis Data Analysis combo_assay->data_analysis ci_calc Calculate Combination Index (CI) data_analysis->ci_calc synergy_eval Evaluate Synergy (CI < 1) ci_calc->synergy_eval synergistic Synergistic Combination Identified synergy_eval->synergistic Yes not_synergistic Additive or Antagonistic Effect synergy_eval->not_synergistic No end End synergistic->end not_synergistic->end

Caption: Experimental workflow for assessing terpene synergy.

References

Safety Operating Guide

Navigating the Safe Disposal of epi-alpha-Cadinol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Core Principles of Chemical Waste Disposal

The overriding principle in a laboratory setting is to treat all chemical waste, including epi-alpha-Cadinol, as potentially hazardous unless explicitly determined otherwise by a qualified safety professional. This precautionary approach minimizes risk to personnel and the environment. Key tenets of safe disposal include:

  • Avoid Drain and Trash Disposal: Hazardous chemical waste must not be disposed of down the sink or in regular trash.

  • Proper Waste Segregation: To prevent dangerous reactions, incompatible chemicals must be stored in separate waste containers.

  • Use of Appropriate Containers: Waste must be collected in containers that are compatible with the chemical, properly sealed to prevent leaks, and clearly labeled.

  • Professional Disposal: All hazardous waste should be collected and disposed of through an authorized hazardous waste management program.

Step-by-Step Disposal Protocol for epi-alpha-Cadinol

  • Waste Identification and Classification: Treat epi-alpha-Cadinol as a hazardous waste. Although specific toxicity and environmental hazard data are not widely published, its nature as an organic compound warrants careful handling. It should be classified as a non-halogenated organic solvent waste.

  • Container Selection and Labeling:

    • Select a clean, leak-proof container made of a material compatible with organic solvents (e.g., a designated solvent waste container).

    • Label the container clearly with the words "Hazardous Waste," the full chemical name "epi-alpha-Cadinol," and the approximate concentration and quantity. Note the date when the first waste is added to the container.

  • Waste Accumulation:

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be at or near the point of generation and under the control of the laboratory personnel.

    • Keep the waste container securely capped at all times, except when adding waste.

  • Request for Pickup: Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) or a licensed hazardous waste disposal contractor. Do not allow waste to accumulate for extended periods.

Quantitative Data on Hazardous Waste Classification

While specific quantitative data for epi-alpha-Cadinol is unavailable, the following table provides general characteristics that classify chemical waste as hazardous according to the U.S. Environmental Protection Agency (EPA).

CharacteristicDescriptionGeneral Examples
Ignitability Liquids with a flash point less than 140°F (60°C), non-liquids that can cause fire through friction or absorption of moisture, and ignitable compressed gases.Ethanol, Acetone, Xylene
Corrosivity Aqueous solutions with a pH less than or equal to 2 or greater than or equal to 12.5.Hydrochloric Acid, Sodium Hydroxide
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.Sodium Metal, Cyanide Compounds
Toxicity Wastes that are harmful or fatal when ingested or absorbed. Determined by the Toxicity Characteristic Leaching Procedure (TCLP).Heavy Metals (e.g., lead, mercury), certain pesticides

Logical Workflow for epi-alpha-Cadinol Disposal

The following diagram illustrates the decision-making process for the proper disposal of epi-alpha-Cadinol waste in a laboratory setting.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
T-Cadinol
Reactant of Route 2
Reactant of Route 2
T-Cadinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.